WYC-209
Description
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Properties
IUPAC Name |
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDAYVUHYVJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of WYC-209: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a novel synthetic retinoid that has demonstrated significant potential as an anti-cancer agent, particularly against drug-resistant tumor-repopulating cells (TRCs), also known as cancer stem cells.[1][2] As an agonist of the retinoic acid receptor (RAR), this compound modulates gene expression to induce apoptosis and inhibit tumor growth and metastasis.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols derived from key studies.
Primary Mechanism: RAR Agonism and Induction of Apoptosis
This compound functions as a potent agonist of retinoic acid receptors (RARs), which are nuclear hormone receptors that act as ligand-activated transcription factors.[1][4] The binding of this compound to RARs initiates a signaling cascade that ultimately leads to apoptosis, primarily through the activation of the caspase-3 pathway.[1][2] This mechanism has been validated across various cancer cell lines, including melanoma, lung cancer, ovarian cancer, and breast cancer.[2][3]
Quantitative Efficacy Data
The anti-proliferative activity of this compound has been quantified in several studies, demonstrating its high potency, particularly in TRCs.
| Cell Line | IC50 (µM) | Assay | Reference |
| Malignant Murine Melanoma TRCs (B16-F1) | 0.19 | MTT Assay (48h) | [1][3][5] |
| Gastric Cancer (AGS) | 3.91 | MTT Assay | [6] |
| Gastric Cancer (HGC-27) | 4.08 | MTT Assay | [6] |
In comparative studies, the IC50 of this compound was found to be more than 20-fold lower than conventional anticancer drugs such as cisplatin, tazarotene, and all-trans retinoic acid (ATRA) in B16-F1 TRCs.[5][7] Furthermore, at a concentration of 10 µM, this compound induced apoptosis in over 95% of TRCs, whereas conventional drugs at the same concentration showed no significant apoptotic induction.[5][7]
Signaling Pathways
Recent research has elucidated more intricate signaling pathways through which this compound exerts its anti-tumor effects, which can be context-dependent (i.e., varying by cancer type).
RARγ Translocation and Chromatin Decondensation Pathway
A novel mechanism of action for this compound involves the induction of retinoic acid receptor gamma (RARγ) translocation from the nucleus to the cytoplasm.[5] This event leads to a cascade of downstream effects that culminate in DNA damage and apoptosis.
The key steps in this pathway are:
-
RARγ Translocation: this compound induces the movement of RARγ from the nucleus to the cytoplasm.[5][7]
-
Cdc42 Downregulation: The cytoplasmic translocation of RARγ reduces its binding to the Cdc42 promoter, leading to decreased Cdc42 expression.[5][7]
-
F-actin Reduction and Tension Inhibition: The downregulation of Cdc42 results in the depolymerization of filamentous actin (F-actin), leading to a reduction in cytoskeletal tension.[5][8]
-
Chromatin Decondensation and DNA Damage: The decrease in cellular tension promotes chromatin decondensation. This "open" chromatin state facilitates the expression of apoptosis-related genes and enhances DNA damage, as indicated by the increased expression of γH2AX.[5][7]
-
Apoptosis: The culmination of these events is the induction of apoptosis.[5][7]
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 5. d-nb.info [d-nb.info]
- 6. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 7. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Retinoid Kills Drug-Resistant Cancer Stem Cells via Inducing RARγ-Translocation-Mediated Tension Reduction and Chromatin Decondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
WYC-209: A Synthetic Retinoid Targeting Cancer Stem-like Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug resistance and tumor relapse remains a significant hurdle in oncology. A growing body of evidence implicates a subpopulation of cancer cells with stem-like properties, often termed tumor-repopulating cells (TRCs) or cancer stem cells (CSCs), as key drivers of these phenomena. This technical guide provides an in-depth overview of WYC-209, a novel synthetic retinoid that has demonstrated significant potential in selectively targeting and eliminating these malignant cells. This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, offering a comprehensive resource for researchers in the field of cancer drug discovery and development.
Introduction: The Challenge of Tumor-Repopulating Cells
Conventional chemotherapies, while effective in debulking tumors, often fail to eradicate the TRC population. These cells, characterized by their self-renewal capabilities and resistance to standard treatments, are believed to be responsible for tumor initiation, progression, and metastasis.[1] The development of therapeutic agents that specifically target TRCs is therefore a critical goal in cancer research.
Retinoids, a class of compounds derived from vitamin A, are known to play crucial roles in cell differentiation and proliferation.[2] However, the clinical utility of natural retinoids like all-trans retinoic acid (ATRA) has been limited by their toxicity and lack of specificity.[2] this compound is a synthetic retinoid designed to overcome these limitations, exhibiting high efficacy against TRCs with minimal toxic effects.[1][3]
Mechanism of Action: A Novel Pathway to Apoptosis
This compound acts as a potent agonist of the retinoic acid receptor (RAR), with a particular affinity for the RARγ isoform.[4][5] Its mechanism of action diverges significantly from that of conventional retinoids and other anticancer drugs, initiating a unique signaling cascade that leads to apoptosis in cancer stem-like cells.[4]
The key steps in the this compound signaling pathway are as follows:
-
RARγ Translocation: Upon binding to this compound, RARγ translocates from the nucleus to the cytoplasm. This is a critical and distinct event not observed with conventional drugs like cisplatin, ATRA, or tazarotene at similar concentrations.[4][5]
-
Cdc42 Downregulation: The cytoplasmic translocation of RARγ leads to a decrease in its recruitment to the promoter of the Cdc42 gene.[4][5] This results in the downregulation of Cdc42, a key regulator of the actin cytoskeleton.[4]
-
F-actin Depolymerization and Tension Reduction: The reduction in Cdc42 levels causes depolymerization of filamentous actin (F-actin), leading to a decrease in intracellular tension.[4]
-
Chromatin Decondensation and DNA Damage: The altered cytoskeletal tension results in chromatin decondensation. This "opening" of the chromatin structure is thought to facilitate DNA damage, ultimately triggering apoptosis.[4]
-
Caspase-3 Mediated Apoptosis: The apoptotic process induced by this compound is primarily mediated through the activation of the caspase-3 pathway.[5][6]
This multi-step process highlights a novel "tension-abrogation-mediated" mechanism for inducing apoptosis in drug-resistant cancer stem cells.[4]
Preclinical Efficacy: In Vitro and In Vivo Data
This compound has demonstrated significant anti-cancer activity in a variety of preclinical models, targeting TRCs from both murine and human cancers.
In Vitro Efficacy
This compound exhibits potent cytotoxic effects against TRCs from various cancer cell lines, with IC50 values in the micromolar to nanomolar range. A key finding is its significantly lower IC50 value compared to conventional anticancer drugs in murine melanoma TRCs.[4]
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| B16-F1 TRCs | Malignant Murine Melanoma | 0.19 | [3][5] |
| AGS | Gastric Cancer | 3.91 | [2] |
| HGC-27 | Gastric Cancer | 4.08 | [2] |
| A2780 TRCs | Ovarian Carcinoma | Not specified | [3] |
| A549 TRCs | Lung Adenocarcinoma | Not specified | [3] |
| MCF-7 TRCs | Breast Cancer | Not specified | [3] |
| MDA-MB-435s TRCs | Melanoma | Not specified | [3] |
| A375 TRCs | Malignant Melanoma | Not specified | [3] |
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines.
Furthermore, studies have shown that the inhibitory effect of this compound on TRC growth is long-lasting, with no signs of relapse in cell culture models even after drug washout.[7]
In Vivo Efficacy: Lung Metastasis Model
The anti-metastatic potential of this compound has been evaluated in an in vivo murine model of lung metastasis.
| Animal Model | Cancer Cell Line | Treatment Regimen | Outcome | Reference(s) |
| C57BL/6 mice | B16-F1 TRCs | 0.022 mg/kg or 0.22 mg/kg intravenously every two days for 25 days | At 0.22 mg/kg, this compound eliminated 87.5% of lung metastases. Only one out of eight mice formed lung metastases at the higher dose, compared to four out of eight at the lower dose. | [2][5] |
Table 2: In Vivo Efficacy of this compound in a Lung Metastasis Model.
Safety and Toxicity Profile
A crucial aspect of this compound's potential as a therapeutic agent is its favorable safety profile. In vitro studies have shown that it has little toxic effect on non-cancerous murine 3T3 fibroblasts.[3] Furthermore, detailed toxicological assessments have indicated that this compound is cardiacally safe, with negligible blocking activity on the hERG channel, and it does not significantly inhibit human liver microsomes.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.[4][8]
Protocol:
-
Cell Seeding: Seed tumor-repopulating cells (TRCs) in a 96-well plate at a predetermined density.
-
Treatment: After cell attachment, treat the cells with a range of concentrations of this compound and control drugs (e.g., ATRA, tazarotene, cisplatin) for 48 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (FITC-Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[8][9]
Protocol:
-
Cell Treatment: Treat TRCs with this compound (e.g., 10 µM) or control drugs for 24 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
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Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vivo Lung Metastasis Model
This model is used to assess the anti-metastatic efficacy of this compound.[6]
Protocol:
-
Animal Model: Use immune-competent syngeneic mice, such as C57BL/6 mice.[4]
-
TRC Injection: Intravenously inject a suspension of TRCs (e.g., 100,000 B16-F1 TRCs) into the tail vein of the mice.[4]
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Tumor Establishment: Allow a period of 5 days for the TRCs to establish micrometastases in the lungs.[4][6]
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Treatment Administration: Administer this compound (e.g., 0.022 mg/kg or 0.22 mg/kg) or a vehicle control intravenously every two days for a duration of 25 days.[5][6]
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Metastasis Assessment: At the end of the treatment period, euthanize the mice and dissect the lungs. Quantify the number and size of metastatic nodules on the lung surface.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound leading to apoptosis in tumor-repopulating cells.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising new class of synthetic retinoids with a unique mechanism of action that specifically targets the vulnerabilities of tumor-repopulating cells. Its high efficacy, coupled with a favorable safety profile, makes it a strong candidate for further preclinical and clinical development. Future research should focus on expanding the evaluation of this compound in a broader range of cancer models, including patient-derived xenografts, and exploring its potential in combination therapies with existing anticancer agents. The insights gained from the study of this compound may also pave the way for the design of a new generation of therapeutics aimed at eradicating the root cause of cancer recurrence and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
discovery and synthesis of the WYC-209 compound
An In-depth Technical Guide to the Discovery and Synthesis of WYC-209
Introduction
This compound is a novel, third-generation synthetic retinoid that has demonstrated significant potential in cancer therapy.[1][2][3] It was developed through extensive structure-activity relationship (SAR) studies on existing retinoids and was identified from a retinoid library screen.[1][4] Structurally analogous to tazarotene, this compound was designed to bind to retinoic acid receptors (RARs) while possessing a substitute for the lipophilic aryl carboxylic acid group, a modification aimed at improving its therapeutic profile.[2][4] This compound has shown high efficacy in inhibiting the proliferation of tumor-repopulating cells (TRCs), also known as cancer stem cells (CSCs), which are known to be resistant to conventional chemotherapy.[3][5] Notably, this compound exhibits minimal toxicity in non-cancerous cells, positioning it as a promising candidate for targeted cancer treatment.[5][6]
Chemical and Physical Properties
-
Compound Name: this compound
-
Nature: A 1:1 mixture of two active enantiomers, WYC-209A and WYC-209B.[2]
Synthesis
The synthesis of this compound is achieved through a multi-step process. The key steps involve a Sonogashira coupling reaction followed by an oxidation step.[2]
Experimental Protocol: Synthesis of this compound
-
Sonogashira Coupling: The synthesis begins with a Sonogashira coupling of 6-ethynyl-4,4-dimethylthiochroman and ethyl 2-chloropyrimidine-5-carboxylate. This reaction is catalyzed by a palladium-copper system, specifically Pd(PPh3)2Cl2–CuI.[2]
-
Oxidation: The resulting coupling intermediate is then oxidized to the sulfoxide product. This oxidation is carried out using m-chloroperbenzoic acid (m-CPBA).[2]
-
Final Product: The final product, this compound, is a 1:1 mixture of its two active enantiomers.[2]
Mechanism of Action
This compound functions as a retinoic acid receptor (RAR) agonist, with a particular affinity for RARα and RARγ.[3][7][8] Its anti-cancer activity is multifaceted, primarily targeting the apoptosis pathways in cancer stem cells.
-
RARγ-Mediated Apoptosis: this compound induces the translocation of RARγ from the nucleus to the cytoplasm. This event reduces the binding of RARγ to the promoter of Cdc42, leading to the downregulation of Cdc42 expression.[2][6][8] The decrease in Cdc42 results in a reduction of filamentous-actin (F-actin) and cellular tension. This leads to chromatin decondensation and subsequent DNA damage, ultimately triggering apoptosis.[2][6]
-
Caspase-3 Pathway Activation: The compound induces apoptosis in TRCs predominantly through the activation of the caspase-3 pathway.[5][7][9]
-
RARα-Mediated WNT4 Downregulation: In gastric cancer, this compound enhances the binding of RARα to the promoter of WNT4.[3] This action downregulates the expression of WNT4, a key component of the Wnt signaling pathway, thereby inhibiting malignant progression.[3][10]
-
Sox2 Gene Regulation: There is also evidence to suggest that this compound may regulate the Sox2 gene, which is crucial for cellular self-renewal in TRCs.[4]
Signaling Pathway Diagrams
Caption: this compound induced RARγ-mediated apoptosis pathway.
Caption: this compound action on WNT4 via RARα in gastric cancer.
Biological Activity and Efficacy
This compound has demonstrated potent and selective activity against a variety of cancer cell lines, particularly drug-resistant TRCs.
In Vitro Efficacy
| Cell Line/Model | Assay Type | Endpoint | Result | Reference(s) |
| Malignant Murine Melanoma TRCs | MTT Assay | IC50 | 0.19 µM | [5][7] |
| B16-F1 TRCs | MTT Assay | IC50 | >20-fold lower than cisplatin & tazarotene | [2] |
| Human Ovarian Carcinoma A2780 | Growth | Dose-dependent inhibition | [5] | |
| Human Lung Adenocarcinoma A549 | Growth | Dose-dependent inhibition | [5] | |
| Human Breast Cancer MCF-7 | Growth | Dose-dependent inhibition | [5] | |
| Human Melanoma MDA-MB-435s | Growth | Dose-dependent inhibition | [5] | |
| Human Malignant Melanoma A375 | Growth | Dose-dependent inhibition | [5] | |
| Murine 3T3 Fibroblasts | Toxicity | Little to no toxic effects | [5] |
In Vivo Efficacy
| Animal Model | Treatment Regimen | Endpoint | Result | Reference(s) |
| C57BL/6 Mice with Lung Metastases | 0.022 mg/kg (i.v., every two days for 25 days) | Metastasis Formation | 4 out of 8 mice formed metastases | [7] |
| C57BL/6 Mice with Lung Metastases | 0.22 mg/kg (i.v., every two days for 25 days) | Metastasis Formation | 1 out of 8 mice formed metastases (87.5% elimination) | [4][7] |
| Xenograft Model (Gastric Cancer) | Not specified | Tumor Growth | Attenuated tumor growth | [3] |
| Immune-competent Mice (Melanoma TRCs) | Combinatorial treatment with chaetocin | Lung Metastasis | Enhanced inhibition of metastasis | [6] |
Experimental Methodologies
A range of standard and advanced molecular and cellular biology techniques have been employed to characterize the activity of this compound.
Key Experimental Protocols
-
Cell Viability (MTT Assay): To determine the half-maximal inhibitory concentration (IC50), TRCs were treated with varying concentrations of this compound, cisplatin, tazarotene, or ATRA for 48 hours. Cell viability was then quantified using a 3-(4, 5-Dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Apoptosis Assay (Flow Cytometry): B16 TRCs were treated with 10 µM or 100 µM of various compounds, including 10 µM this compound, for 24 hours. Cells were then stained using a FITC–Annexin-V and Propidium Iodide (PI) apoptosis detection kit and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]
-
Cell Proliferation and Motility: MTT, colony formation, and transwell assays were utilized to assess the effects of this compound on the proliferation, colony growth, and mobility of gastric cancer cells.[3][10]
-
Gene and Protein Expression: Western blotting and quantitative real-time PCR (qRT-PCR) were used to measure the expression levels of key proteins (e.g., Cdc42, RARγ) and mRNA.[3][10]
-
Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to analyze the binding of RARγ to the Cdc42 promoter and RARα to the WNT4 promoter in cells treated with this compound.[2][3]
-
Animal Studies: Four-week-old female C57BL/6 mice were used for in vivo studies. For metastasis models, mice were injected with melanoma TRCs and subsequently treated with intravenous injections of this compound. Tumor growth and metastasis formation were monitored over the course of the experiment.[2][7]
Experimental Workflow Diagram
Caption: General workflow for the evaluation of this compound.
Conclusion
This compound is a highly promising synthetic retinoid that selectively targets and eliminates cancer stem cells, a key driver of tumor progression, metastasis, and drug resistance. Its well-defined mechanism of action, involving the induction of apoptosis through RAR-mediated pathways, and its potent efficacy in both in vitro and in vivo models with minimal toxicity, underscore its significant therapeutic potential. Further research and clinical development are warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]
investigating the anti-tumor properties of WYC-209
An In-depth Technical Guide to the Anti-Tumor Properties of WYC-209
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel synthetic retinoid analogue that has demonstrated significant anti-tumor properties across various cancer models, particularly in targeting drug-resistant tumor-repopulating cells (TRCs), also known as cancer stem cells (CSCs). As a potent retinoic acid receptor (RAR) agonist, this compound exerts its effects through multiple signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data, serving as a resource for researchers in oncology and drug development.
Core Mechanisms of Action
This compound's anti-tumor activity is multifaceted, primarily involving the modulation of gene expression through its interaction with retinoic acid receptors. Three key signaling pathways have been identified as central to its efficacy.
RARα-Mediated Inhibition of the WNT/β-Catenin Pathway in Gastric Cancer
In gastric cancer (GC), this compound exhibits its anti-tumor effects by targeting the Wnt/β-catenin signaling pathway, a critical regulator of cancer cell proliferation and epithelial-mesenchymal transition (EMT). This compound promotes the binding of Retinoic Acid Receptor Alpha (RARα) to the promoter region of Wnt Family Member 4 (WNT4).[1] This enhanced binding leads to the significant down-regulation of WNT4 expression.[2] The reduction in WNT4 subsequently inhibits the entire Wnt/β-catenin signaling cascade, resulting in decreased cell survival, proliferation, colony growth, and motility of gastric cancer cells.[2]
Inactivation of the STAT3/FGF-18 Axis in Gastric Cancer
A second mechanism identified in gastric cancer involves the STAT3 signaling pathway. This compound treatment leads to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[3] This prevents the binding of activated STAT3 to the promoter of Fibroblast Growth Factor 18 (FGF-18), a downstream target.[4] The resulting down-regulation of FGF-18 expression is critical to the suppression of malignant progression in gastric cancer, as FGF-18 is known to promote cell motility and invasion.[3][4]
RARγ-Mediated Chromatin Decondensation and Apoptosis
A key mechanism underlying this compound's high potency against drug-resistant TRCs involves Retinoic Acid Receptor Gamma (RARγ). This compound induces the translocation of RARγ from the nucleus to the cytoplasm.[5][6] This relocalization prevents RARγ from binding to the promoter of the Cell Division Control protein 42 (Cdc42) gene, leading to Cdc42 downregulation.[7] A reduction in Cdc42, a key regulator of the actin cytoskeleton, causes depolymerization of filamentous actin (F-actin).[5] The subsequent decrease in cytoskeletal tension results in chromatin decondensation, which facilitates the expression of apoptosis-related genes and induces DNA damage, ultimately leading to programmed cell death.[5][8] This pathway is particularly effective as it overcomes conventional drug resistance mechanisms.[8]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The tables below summarize the key findings.
Table 1: In Vitro Efficacy (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation(s) |
| B16-F1 TRCs | Murine Melanoma | 0.19 | [9] |
| AGS | Human Gastric Cancer | 3.91 | [3] |
| HGC-27 | Human Gastric Cancer | 4.08 | [3] |
Table 2: In Vivo Efficacy (Metastasis Inhibition)
| Animal Model | Cancer Model | Treatment Dose | Outcome | Citation(s) |
| C57BL/6 Mice | Melanoma Lung Metastasis | 0.022 mg/kg | 4 of 8 mice formed metastases | [9] |
| C57BL/6 Mice | Melanoma Lung Metastasis | 0.22 mg/kg | 1 of 8 mice formed metastases | [9] |
Table 3: Mechanistic Quantitative Data
| Experiment | Cell Line | Treatment | Key Result | Citation(s) |
| Apoptosis Assay | B16-F1 TRCs | 10 µM this compound (24h) | >95% of TRCs became apoptotic | [6][8] |
| Western Blot | B16-F1 TRCs | 10 µM this compound | ~50% reduction in Cdc42 protein after 6h | [5][6] |
| ChIP Assay | B16-F1 TRCs | 10 µM this compound | ~50% reduction in RARγ binding to Cdc42 promoter after 6h | [7] |
| Cell Proliferation | HGC-27 & AGS | 8 µM this compound (24h) | Significant suppression of cell proliferation | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-tumor properties of this compound.
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed gastric cancer cells (e.g., AGS, HGC-27) or melanoma cells in 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-40 µM for GC cells) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24-48 hours).[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.
Cell Migration - Transwell Assay
This assay assesses the migratory capacity of cancer cells.
-
Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend 5 x 10⁴ cells in 200 µL of serum-free medium and add them to the upper chamber. Add this compound (e.g., 8 µM) or vehicle to the upper chamber.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for cell migration.
-
Cell Removal: Gently remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts, allow them to dry, and count the stained cells in several random fields under a microscope.
Protein Expression - Western Blotting
This technique is used to detect and quantify specific proteins in cell lysates.
-
Cell Lysis: Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 6, 24h).[5] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear/cytoplasmic fractionation, use a specialized kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Cdc42, anti-RARγ, anti-WNT4, anti-p-STAT3, anti-STAT3) overnight at 4°C. Use anti-GAPDH or anti-H3 as loading controls.[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
Protein-DNA Interaction - Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a specific protein binds to a specific DNA sequence in vivo.
-
Cross-linking: Treat cells (e.g., 1x10⁷) with this compound or vehicle. Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a specific antibody (e.g., anti-RARγ) or a negative control (Normal Rabbit IgG).[7]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using a spin column kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed for the target promoter region (e.g., the Cdc42 promoter).[7] Calculate the fold enrichment relative to the IgG control.
Conclusion
This compound is a promising anti-tumor agent with a unique ability to target drug-resistant cancer stem-like cells. Its mechanisms of action, centered on the modulation of key oncogenic signaling pathways such as Wnt/β-catenin and STAT3, and its novel ability to induce apoptosis through RARγ-mediated chromatin remodeling, provide a strong rationale for its continued development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound.
References
- 1. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 4. This compound suppresses gastric cancer by down-regulating FGF18 via inactivating the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
The Synthetic Retinoid WYC-209: A Technical Guide to its Effects on Cancer Stem Cell-Like Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs), or tumor-repopulating cells (TRCs), represent a subpopulation of cells within a tumor that possess self-renewal capabilities and are implicated in tumor initiation, metastasis, and resistance to conventional therapies.[1] The development of therapeutic agents that specifically target this resilient cell population is a critical goal in oncology research. WYC-209, a novel synthetic retinoid, has emerged as a promising agent that effectively inhibits the proliferation and induces apoptosis in cancer stem cell-like cells across various cancer types.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on CSCs, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its function.
Quantitative Data on the Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The following tables summarize the key findings, providing a comparative look at its potency in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| AGS | Gastric Cancer | 3.91 | [3] |
| HGC-27 | Gastric Cancer | 4.08 | [3] |
| B16-F1 TRCs | Murine Melanoma | 0.19 | [2] |
Table 2: Comparative Efficacy of this compound and Conventional Anticancer Drugs on B16-F1 TRCs
| Compound | Concentration (µM) | Apoptotic Cells (%) | Citation |
| This compound | 10 | >95 | [4] |
| Cisplatin | 100 | 30-50 | [4] |
| Tazarotene | 100 | 30-50 | [4] |
| All-trans retinoic acid (ATRA) | 100 | 30-50 | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on cancer stem cell-like cells by modulating key signaling pathways that govern self-renewal, proliferation, and survival. The two primary pathways identified are the Retinoic Acid Receptor (RAR) pathway and the STAT3 signaling pathway.
RARγ Signaling Pathway
This compound functions as a retinoic acid receptor (RAR) agonist.[2] A key mechanism involves the induction of RARγ translocation from the nucleus to the cytoplasm. This translocation leads to reduced binding of RARγ to the promoter of Cdc42, a critical regulator of the actin cytoskeleton. The subsequent downregulation of Cdc42 results in F-actin depolymerization, reduced cellular tension, and chromatin decondensation. This altered nuclear architecture is believed to facilitate the expression of apoptosis-related genes and enhance DNA damage, ultimately leading to apoptosis of the cancer stem cell-like cells.[5]
STAT3 Signaling Pathway
In gastric cancer models, this compound has been shown to inhibit the activation of the STAT3 signaling pathway.[3] This inhibition leads to the downregulation of Fibroblast Growth Factor-18 (FGF-18). The reduction in FGF-18 expression has been demonstrated to suppress the migration and invasion of gastric cancer cells. This suggests that the STAT3/FGF-18 axis is a key target of this compound in preventing the malignant progression of certain cancers.[3]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on cancer stem cell-like cells.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cancer Stem Cell-Like Cell Enrichment (Sphere Formation Assay)
This assay assesses the self-renewal capacity of cancer stem cell-like cells by their ability to form three-dimensional spheres in non-adherent, serum-free conditions.
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells.
-
Plating: Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).
-
Treatment: Add this compound at various concentrations to the culture medium at the time of plating.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ incubator.
-
Sphere Counting: Count the number and measure the size of the spheres formed in each well using a microscope. A decrease in the number and size of spheres in this compound-treated wells indicates an inhibitory effect on the self-renewal of cancer stem cell-like cells.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., RARγ, Cdc42, p-STAT3, STAT3, FGF-18, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Conclusion
This compound demonstrates significant potential as a therapeutic agent targeting cancer stem cell-like cells. Its ability to induce apoptosis and inhibit key survival pathways, such as the RARγ and STAT3 signaling cascades, underscores its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel anti-cancer therapy. Future investigations should continue to explore its efficacy in a broader range of cancer models and further delineate the intricate molecular mechanisms underlying its potent anti-CSC activity.
References
- 1. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation (Adv. Sci. 31/2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Technical Whitepaper on the Preliminary Efficacy of WYC-209 in Melanoma
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical data supporting the efficacy of WYC-209, a novel synthetic retinoid, as a potential therapeutic agent for malignant melanoma. The information presented herein is synthesized from foundational studies investigating its mechanism of action and anti-tumor capabilities, with a focus on drug-resistant, tumor-repopulating cells (TRCs).
Quantitative Efficacy Data
The anti-melanoma activity of this compound has been quantified through a series of in vitro and in vivo experiments. The data highlights its potency, particularly against melanoma TRCs, which are known to resist conventional therapies.
Table 1: In Vitro Efficacy of this compound on Melanoma Cells
| Parameter | Cell Line / Condition | Concentration | Result | Citation |
|---|---|---|---|---|
| IC₅₀ | Murine Melanoma TRCs (B16-F1) | 0.19 µM | 50% inhibition of proliferation | [1][2][3] |
| B16-F1 TRCs (48h treatment) | >20-fold lower than Cisplatin, Tazarotene, ATRA | Superior potency over conventional drugs | [4] | |
| Apoptosis Induction | Melanoma TRCs (24h treatment) | 10 µM | >95% of cells apoptotic | [1][4] |
| B16 TRCs (24h treatment) | 100 µM (ATRA, Tazarotene, Cisplatin) | 30-50% of cells apoptotic | [4] | |
| Growth Inhibition | Human Melanoma TRCs (A375) | 10 µM | Complete growth blockage; effect persists after drug washout | [1] |
| Gene Expression | Melanoma TRCs | 10 µM | ~50% decrease in Sox2 expression |[1] |
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model
| Animal Model | Treatment Protocol | Dosage | Outcome | Citation |
|---|---|---|---|---|
| Lung Metastasis | C57BL/6 Mice | 0.22 mg/kg (i.v., every 2 days for 25 days) | 87.5% abrogation of lung metastases | [1][3] |
| C57BL/6 Mice | 0.22 mg/kg | Only 1 out of 8 mice formed lung metastases | [3] |
| | C57BL/6 Mice | 0.022 mg/kg | 4 out of 8 mice formed lung metastases |[3] |
Mechanism of Action: Dual Apoptotic Pathways
Preliminary studies suggest that this compound induces apoptosis in melanoma TRCs through at least two interconnected signaling pathways. The primary target is the retinoic acid receptor (RAR), which subsequently triggers caspase-dependent and Cdc42-mediated cell death.
This compound functions as a potent RAR agonist.[2][3] Its binding to RAR initiates a signaling cascade that culminates in the activation of Caspase-3, a key executioner of apoptosis.[1] This mechanism is supported by evidence that the apoptotic effects of this compound can be substantially reversed by pretreatment with a Caspase-3 inhibitor or by siRNA-mediated depletion of Caspase-3.[1]
Caption: this compound activates RAR, leading to Caspase-3 activation and apoptosis.
A more recently elucidated mechanism involves the translocation of RARγ from the nucleus to the cytoplasm upon this compound treatment.[4] This event reduces the recruitment of RARγ to the promoter of Cdc42, a key regulator of the actin cytoskeleton.[4] The resulting alteration in Cdc42 signaling is believed to induce apoptosis through a Cdc42-dependent F-actin pathway.[4]
Caption: this compound induces RARγ translocation, altering Cdc42 signaling to cause apoptosis.
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies of this compound.
-
Cell Lines : Murine melanoma (B16-F1) and human melanoma (A375, MDA-MB-435s) cell lines were utilized.[1][2] Non-cancerous cell lines such as human epidermal HaCaT and murine 3T3 fibroblasts served as toxicity controls.[1][2]
-
Culture Conditions : Cells were maintained in standard 2D culture on rigid plastic dishes or in 3D culture systems.
-
TRC Selection : To isolate cancer stem-like cells, a mechanical selection method was used where single cancer cells were cultured in soft fibrin gels.[2] The resulting colonies, defined as tumor-repopulating cells (TRCs), express high levels of the self-renewal gene Sox2.[2]
-
Cell Viability (IC₅₀ Determination) : The half-maximal inhibitory concentration (IC₅₀) was determined using a 3-(4, 5-Dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay after treating B16-F1 TRCs for 48 hours with varying concentrations of this compound and comparator drugs.[4]
-
Apoptosis Quantification : Apoptosis was quantified via flow cytometry after staining cells with a FITC–Annexin-V and Propidium Iodide (PI) apoptosis detection kit.[4]
-
Apoptosis Marker Analysis : The expression of key apoptosis-associated proteins, including cleaved-Caspase3 (C-Caspase3), cleaved poly(ADP-ribose) polymerase (C-PARP), and phospho-histone 2AX (γH2AX), was analyzed by Western blot.[4]
-
Animal Model : Immune-competent wild-type C57BL/6 mice were used to evaluate in vivo efficacy and potential toxicity.[1]
-
Tumor Implantation : A lung metastasis model was established, likely through intravenous injection of melanoma TRCs.
-
Treatment Regimen : this compound was administered intravenously at doses of 0.022 mg/kg or 0.22 mg/kg once every two days for a total of 25 days.[3]
-
Efficacy Endpoint : The primary endpoint was the number of lung metastases formed in the treatment groups compared to a vehicle control group.[3]
Caption: Workflow for assessing this compound's in vivo efficacy on melanoma metastasis.
Summary and Future Directions
The synthetic retinoid this compound demonstrates significant preclinical efficacy against malignant melanoma, particularly targeting the drug-resistant TRC population. It exhibits a potent, dose-dependent ability to inhibit cell proliferation and induce apoptosis both in vitro and in vivo, with minimal toxicity to non-cancerous cells.[1][2] The mechanism of action is multifaceted, involving the activation of RAR-dependent apoptotic pathways.[1][4] Notably, this compound's inhibitory effects on TRCs are long-lasting, with cells failing to resume growth even after the compound is removed.[1] These promising preliminary findings establish this compound as a strong candidate for further development as a novel anti-melanoma therapeutic. Future studies should focus on comprehensive IND-enabling toxicology studies, pharmacokinetic profiling, and the exploration of combination therapies to enhance its anti-tumor effects.
References
An In-depth Technical Guide to the Signaling Pathways Modulated by WYC-209
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a synthetic retinoid analogue that has demonstrated significant potential as an anti-cancer agent. As a retinoic acid receptor (RAR) agonist, this compound exerts its effects by modulating critical signaling pathways that govern cell proliferation, survival, and apoptosis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound, with a focus on the STAT3/FGF-18 axis in gastric cancer and the caspase-3-mediated apoptotic pathway in melanoma. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Core Signaling Pathways Affected by this compound
This compound has been shown to primarily impact two key signaling cascades: the STAT3 pathway, leading to the regulation of fibroblast growth factor-18 (FGF-18), and the intrinsic apoptosis pathway, culminating in the activation of caspase-3.
The STAT3/FGF-18 Signaling Pathway in Gastric Cancer
In gastric cancer, this compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] The constitutive activation of STAT3 is a hallmark of many cancers and is associated with tumor progression, angiogenesis, and metastasis.
This compound treatment leads to a down-regulation of FGF-18 expression by inhibiting the activation of STAT3.[6] This suggests that STAT3 is a primary target of this compound in this context. The inhibition of STAT3 activation by this compound ultimately results in the suppression of malignant progression in gastric cancer.[6] Overexpression of FGF-18 has been shown to reverse the anti-cancer effects of this compound, highlighting the critical role of this downstream effector.[6]
The Caspase-3-Mediated Apoptosis Pathway in Melanoma
In the context of malignant melanoma, this compound functions as a potent inducer of apoptosis, primarily through the activation of the caspase-3 pathway.[4][5][7] Caspase-3 is a key executioner caspase in the apoptotic cascade.[8][9]
As a retinoic acid receptor (RAR) agonist, this compound's binding to RARs is believed to initiate a signaling cascade that converges on the activation of caspase-3.[4] The activation of caspase-3 from its inactive pro-caspase-3 form leads to the cleavage of numerous cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[4][10] The pro-apoptotic effects of this compound have been observed in various cancer cell lines, with a particularly pronounced effect on tumor-repopulating cells (TRCs).[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cells [6]
| Cell Line | Assay | IC50 (µM) |
| AGS | Cell Viability | 3.91 |
| HGC-27 | Cell Viability | 4.08 |
Table 2: In Vitro Efficacy of this compound in Malignant Melanoma Tumor-Repopulating Cells (TRCs) [1][5]
| Cell Line | Assay | IC50 (µM) |
| Malignant Murine Melanoma TRCs | Apoptosis Induction | 0.19 |
Table 3: In Vivo Efficacy of this compound in a Murine Lung Metastasis Model [4]
| Treatment Dose (mg/kg) | Outcome |
| 0.22 | Abrogates 87.5% of lung metastases of melanoma TRCs |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the signaling pathways affected by this compound.
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This protocol is for the detection of the activated form of STAT3.[11][12][13][14][15]
-
Cell Lysis:
-
Culture gastric cancer cells (e.g., AGS, HGC-27) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For normalization, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3.[16][17][18][19]
-
Sample Preparation:
-
Culture melanoma cells (e.g., A375) and treat with this compound or vehicle control.
-
Induce apoptosis according to the experimental design.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement:
-
For the colorimetric assay, measure the absorbance at 405 nm.
-
For the fluorometric assay, measure the fluorescence with an excitation at 380 nm and emission between 420-460 nm.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
-
Quantitative Real-Time PCR (qRT-PCR) for FGF-18 Expression
This protocol is used to quantify the mRNA expression levels of FGF-18.[20][21][22][23][24]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for FGF-18, and a SYBR Green master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) as an internal control.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for FGF-18 and the housekeeping gene.
-
Calculate the relative expression of FGF-18 using the ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the in vivo binding of STAT3 to the FGF-18 promoter.[25][26][27][28]
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an antibody against STAT3 or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the FGF-18 promoter region.
-
Dual-Luciferase Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of the FGF-18 promoter.[29][30][31][32][33]
-
Plasmid Construction and Transfection:
-
Clone the FGF-18 promoter region into a firefly luciferase reporter vector.
-
Co-transfect cells with the FGF-18 promoter-luciferase construct and a Renilla luciferase control vector.
-
-
Cell Treatment and Lysis:
-
Treat the transfected cells with this compound or vehicle control.
-
Lyse the cells using the passive lysis buffer provided with the kit.
-
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase.
-
Measure the Renilla luciferase luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between this compound-treated and control cells.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound on a specific signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase 3 promotes surviving melanoma tumor cell growth after cytotoxic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fibroblast growth factor 18 stimulates the proliferation of hepatic stellate cells, thereby inducing liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. Frontiers | The role of fibroblast growth factor 18 in cancers: functions and signaling pathways [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. A quantitative method for evaluation of FGF family and FGF receptor family gene expression by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 31. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 32. Dual-luciferase reporter assay [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
Initial Toxicity Profile of WYC-209 in Non-Cancerous Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a novel synthetic retinoid identified as a potent agonist of the retinoic acid receptor (RAR).[1] It has demonstrated significant efficacy in inhibiting the proliferation and metastasis of various cancer cell types, particularly drug-resistant tumor-repopulating cells (TRCs), both in vitro and in vivo.[2][3] A critical aspect of its preclinical evaluation is its safety profile and specificity for cancer cells over healthy, non-cancerous tissues. This technical guide summarizes the currently available data on the initial toxicity profile of this compound in non-cancerous cell lines, provides representative experimental protocols for assessing cytotoxicity, and illustrates the compound's known signaling pathway in cancer cells.
Summary of Toxicity in Non-Cancerous Cells
While extensive quantitative data such as IC50 values in non-cancerous cell lines are not detailed in publicly available literature, the existing research consistently reports that this compound exhibits a favorable safety profile with minimal impact on non-cancerous cells.
Qualitative Data Presentation
| Cell Line | Cell Type | Species | Finding | Citation |
| 3T3 | Fibroblast | Murine | Appears to have "little toxic effects". | [1][3] |
| HaCaT | Keratinocyte | Human | Showed "much less inhibitory effects" compared to cancer cells. | [2] |
| CHO hERG | Chinese Hamster Ovary | Cricetulus griseus | Exhibited "negligible hERG channel blocking activity" (IC50 > 30 μM), suggesting low risk of cardiac toxicity. | [2] |
Note: The primary research indicates low toxicity at concentrations effective against cancer cells. For instance, 10 μM of this compound was sufficient to completely block the growth of human TRCs.[1]
Experimental Protocols for Cytotoxicity Assessment
To determine the specific toxicity profile of a compound like this compound, standardized cytotoxicity assays are employed. Below is a detailed, representative protocol for the MTT assay, a common colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is designed to evaluate the effect of this compound on the viability of non-cancerous cell lines such as murine 3T3 fibroblasts or human HaCaT keratinocytes.
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
This compound compound
-
Non-cancerous cells (e.g., 3T3 or HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound like this compound in a cell-based assay.
Known Signaling Pathway of this compound in Cancer Cells
While the specific signaling effects of this compound in non-cancerous cells are not well-documented, its mechanism of action in cancer cells has been elucidated. This compound acts as an RAR agonist to induce apoptosis primarily through the caspase-3 pathway.[2][3] This pathway is depicted below.
Conclusion
The initial toxicity profile of this compound is promising, with multiple reports indicating high selectivity for cancer cells and minimal toxicity towards non-cancerous cell lines, including murine fibroblasts and human keratinocytes.[1][2][3] Furthermore, the lack of hERG channel inhibition suggests a low risk of cardiotoxicity.[2] While detailed quantitative data and specific signaling effects in non-cancerous cells require further investigation, the current body of evidence supports this compound as a compound with a potentially wide therapeutic window. Future studies should focus on comprehensive dose-response analyses in a broader range of non-cancerous cell types and in vivo toxicology studies to fully characterize its safety profile for potential clinical development.
References
The Impact of WYC-209 on Tumor-Repopulating Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-repopulating cells (TRCs), also known as cancer stem cells (CSCs), represent a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies. Targeting this resilient cell population is a critical objective in the development of novel and effective cancer treatments. This technical guide provides an in-depth analysis of the synthetic retinoid, WYC-209, and its impact on TRCs. This compound, a retinoic acid receptor (RAR) agonist, has demonstrated significant efficacy in inhibiting the proliferation and inducing apoptosis of TRCs across various cancer types. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
This compound has shown potent inhibitory effects on the viability of various tumor-repopulating cells. The following tables summarize the available quantitative data for its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Efficacy of this compound on Murine Melanoma TRCs
| Cell Line | IC50 (μM) | Citation |
| Malignant Murine Melanoma TRCs | 0.19 | [1] |
Table 2: In Vitro Efficacy of this compound on Human Gastric Cancer Cell Lines
| Cell Line | IC50 (μM) | Citation |
| AGS | 3.91 | [2] |
| HGC-27 | 4.08 | [2] |
Table 3: In Vitro Efficacy of this compound on Human Tumor-Repopulating Cells (TRCs)
| Cancer Type | Cell Line | IC50 (μM) | Citation |
| Ovarian Carcinoma | A2780 | Data not available (inhibition is dose-dependent) | |
| Lung Adenocarcinoma | A549 | Data not available (inhibition is dose-dependent) | |
| Breast Cancer | MCF-7 | Data not available (inhibition is dose-dependent) | |
| Melanoma | MDA-MB-435s | Data not available (inhibition is dose-dependent) | |
| Malignant Melanoma | A375 | Data not available (inhibition is dose-dependent) |
Table 4: In Vivo Efficacy of this compound in a Murine Lung Metastasis Model
| Treatment Group | Dosage | Outcome | Citation |
| Control (DMSO) | - | 8 out of 8 mice formed lung metastases | [1] |
| This compound | 0.022 mg/kg | 4 out of 8 mice formed lung metastases | [1] |
| This compound | 0.22 mg/kg | 1 out of 8 mice formed lung metastases | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on tumor-repopulating cells.
Selection and Culture of Tumor-Repopulating Cells (TRCs) in Soft Fibrin Gels
This method facilitates the selection and growth of tumorigenic cells from cancer cell lines or primary tumor samples.[3][4][5][6]
Materials:
-
Fibrinogen solution (e.g., 2 mg/mL in PBS)
-
Thrombin (e.g., 0.5 Units)
-
Cancer cell suspension in culture medium (e.g., MEM with 10% FBS)
-
Culture plates (e.g., 24-well or 96-well)
-
Dispase II solution
-
TrypLE or Trypsin
Protocol:
-
Prepare a cell/fibrinogen mixture by combining the cancer cell suspension with the fibrinogen solution. A typical ratio is 1:1 (v/v).[3]
-
Add thrombin to the mixture to initiate fibrin polymerization.
-
Quickly dispense the mixture into the wells of a culture plate. The optimal stiffness for TRC selection is around 90 Pa.[3]
-
Allow the gels to solidify at room temperature, then add complete culture medium to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor the formation of round, spheroid colonies, characteristic of TRCs, over several days.[4]
-
To harvest the TRC colonies, remove the culture medium and treat the gels with Dispase II solution to degrade the fibrin matrix.[7]
-
Collect the released colonies by centrifugation.
-
For single-cell analysis, dissociate the colonies using TrypLE or trypsin.[7]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]
Materials:
-
TRCs or cancer cell lines
-
96-well culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours.[10]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Lung Metastasis Model
This model is used to evaluate the efficacy of this compound in inhibiting tumor metastasis in a living organism.[12][13][14]
Materials:
-
C57BL/6 mice
-
B16-F1 murine melanoma TRCs
-
This compound solution for injection
-
Vehicle control solution (e.g., DMSO/PEG300/Tween-80/Saline)[1]
-
Sterile saline
-
Syringes and needles for intravenous injection
Protocol:
-
Harvest B16-F1 TRCs from soft fibrin gel cultures.
-
Resuspend the cells in sterile saline at the desired concentration.
-
Inject the B16-F1 TRC suspension intravenously into the tail vein of C57BL/6 mice.
-
Allow a period for micrometastases to form (e.g., 5 days).[1]
-
Initiate treatment by intravenously injecting this compound at the desired dosages (e.g., 0.022 mg/kg and 0.22 mg/kg) or the vehicle control.[1]
-
Administer the treatment at regular intervals for a specified duration (e.g., once every two days for 25 days).[1]
-
At the end of the treatment period, euthanize the mice and excise the lungs.
-
Visually count the number of metastatic nodules on the lung surface.
-
For further analysis, lung tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize the metastases.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-TRC effects through distinct signaling pathways in different cancer types.
Mechanism in Melanoma TRCs: RARγ Translocation and Chromatin Decondensation
In malignant melanoma TRCs, this compound acts as a RAR agonist, leading to the induction of apoptosis primarily through the caspase 3 pathway. A more detailed mechanism involves a cascade of events initiated by the translocation of the Retinoic Acid Receptor Gamma (RARγ).[15][16][17]
This compound signaling in melanoma TRCs.
Mechanism in Gastric Cancer: Dual Inhibition of WNT4 and STAT3 Signaling
In gastric cancer, this compound demonstrates a dual mechanism of action, impacting two critical signaling pathways.
Firstly, it promotes the binding of Retinoic Acid Receptor Alpha (RARα) to the promoter of Wnt Family Member 4 (WNT4), leading to the downregulation of WNT4 expression.[18][19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 3. Soft fibrin gels promote selection and growth of tumourigenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soft fibrin gels promote selection and growth of tumorigenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. rsc.org [rsc.org]
- 9. researchhub.com [researchhub.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. japsonline.com [japsonline.com]
- 12. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arrest of B16 Melanoma Cells in the Mouse Pulmonary Microcirculation Induces Endothelial Nitric Oxide Synthase-Dependent Nitric Oxide Release that Is Cytotoxic to the Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation (Adv. Sci. 31/2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WYC-209 in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a novel synthetic retinoid compound that has demonstrated significant anti-cancer properties in various human cancer cell lines. As a retinoic acid receptor (RAR) agonist, this compound exhibits a multi-faceted mechanism of action, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][2] This document provides detailed in vitro protocols for the application of this compound in human cancer cell lines, summarizing key quantitative data and outlining the experimental procedures for cell viability, apoptosis, and cell cycle analysis, as well as western blotting for relevant signaling pathways.
Mechanism of Action
This compound primarily exerts its anti-tumor effects through several signaling pathways:
-
Retinoic Acid Receptor (RAR) Signaling: As a retinoid, this compound directly targets and activates retinoic acid receptors, influencing gene expression related to cell differentiation, proliferation, and apoptosis.[1][2]
-
STAT3 Signaling Pathway: this compound has been shown to inhibit the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This leads to the downregulation of downstream targets like Fibroblast Growth Factor-18 (FGF-18), which is implicated in malignant progression.[3][4]
-
Wnt/β-catenin Signaling Pathway: The compound can also modulate the Wnt/β-catenin signaling pathway by down-regulating Wnt Family Member 4 (WNT4) through its interaction with RARα, thereby inhibiting cancer cell proliferation and motility.[5]
-
Caspase-3 Dependent Apoptosis: this compound induces apoptosis in cancer cells primarily through the activation of the caspase-3 pathway.[1][2]
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Cancer | 3.91 | [6] |
| HGC-27 | Gastric Cancer | 4.08 | [6] |
| A2780 | Ovarian Carcinoma | Data suggests dose-dependent inhibition, specific IC50 not provided | [2][7] |
| A549 | Lung Adenocarcinoma | Data suggests dose-dependent inhibition, specific IC50 not provided | [2][7] |
| MCF-7 | Breast Cancer | Data suggests dose-dependent inhibition, specific IC50 not provided | [2][7] |
| MDA-MB-435s | Melanoma | Data suggests dose-dependent inhibition, specific IC50 not provided | [2][7] |
| A375 | Malignant Melanoma | Data suggests dose-dependent inhibition, specific IC50 not provided | [2][7] |
| B16-F1 (murine) | Melanoma | 0.19 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0.1 µM to 100 µM. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of human cancer cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-FGF-18, anti-RARα, anti-WNT4, anti-β-catenin, anti-Caspase-3, anti-cleaved Caspase-3, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using a chemiluminescent substrate and an imaging system. The expression levels can be quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathways in cancer cells.
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound suppresses gastric cancer by down-regulating FGF18 via inactivating the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ucl.ac.uk [ucl.ac.uk]
Application Note & Protocol: Establishing a Dose-Response Curve for WYC-209 in A375 Human Melanoma Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for establishing a dose-response curve for the synthetic retinoid WYC-209 in the A375 human malignant melanoma cell line. The protocols herein detail the use of a Cell Counting Kit-8 (CCK-8) assay for determining cell viability and include a supplementary Western blot protocol for mechanistic validation.
Introduction
This compound is a novel synthetic retinoid that has demonstrated potent anti-tumor activity against malignant melanoma.[1] It has been shown to inhibit the proliferation of various cancer cell lines, including the human malignant melanoma A375 line, in a dose-dependent manner.[1] The A375 cell line, which harbors the BRAF V600E mutation, is a widely used and relevant model for studying melanoma.[2] The mechanism of this compound involves the retinoic acid receptor (RAR) signaling pathway, leading to the induction of apoptosis, primarily through the activation of caspase-3.[1]
Establishing a precise dose-response curve is a critical first step in evaluating the anti-cancer efficacy of a compound. This application note provides a detailed, step-by-step protocol to determine the half-maximal inhibitory concentration (IC50) of this compound in A375 cells.
This compound Mechanism of Action
This compound is believed to exert its cytotoxic effects by binding to retinoic acid receptors (RARs), which subsequently triggers a downstream signaling cascade culminating in programmed cell death (apoptosis). A key event in this pathway is the cleavage and activation of caspase-3, an executioner caspase.
Caption: Simplified signaling pathway of this compound-induced apoptosis in A375 cells.
Experimental Workflow
The overall experimental process involves culturing A375 cells, treating them with a range of this compound concentrations, assessing cell viability to generate a dose-response curve, and optionally, performing a Western blot to confirm the apoptotic mechanism.
Caption: Overall workflow for dose-response analysis and mechanistic validation.
Detailed Experimental Protocols
4.1. Protocol 1: A375 Cell Culture and Maintenance
-
Materials:
-
A375 human melanoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture A375 cells in T-75 flasks using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture the cells every 2-3 days or when they reach 70-80% confluency.[3]
-
To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and re-seed into new flasks at a recommended density (e.g., 1 x 10^4 cells/cm²).[2]
-
4.2. Protocol 2: this compound Dose-Response Assay (CCK-8)
This protocol is optimized for a 96-well plate format. The CCK-8 assay is a colorimetric method for assessing cell viability.[4] Viable cells reduce a water-soluble tetrazolium salt (WST-8) to an orange formazan product, and the amount of formazan is directly proportional to the number of living cells.[4][5]
-
Materials:
-
A375 cells (logarithmically growing)
-
Complete DMEM medium
-
This compound compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Sterile 96-well cell culture plates
-
Microplate reader (450 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count A375 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of this compound dilutions in complete medium from a high-concentration stock (e.g., in DMSO). A suggested final concentration range is 0.01, 0.1, 0.5, 1, 5, 10, 50, and 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[6] Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator. The time required depends on the cell density and may need optimization.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
-
4.3. Protocol 3: Western Blot for Cleaved Caspase-3 (Optional)
Western blotting can be used to detect specific proteins in a cell lysate, providing insight into the molecular mechanisms of drug action.[3]
-
Materials:
-
6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment & Lysis: Seed A375 cells in 6-well plates. Treat with select concentrations of this compound (e.g., IC25, IC50, IC75 determined from the CCK-8 assay) for the desired time. Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[7]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[3] Determine the protein concentration of the supernatant using a BCA assay.[8]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-3) diluted in blocking buffer, typically overnight at 4°C.[7]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[3] Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation and Analysis
5.1. Data Calculation
-
Average Absorbance: Calculate the average absorbance for each treatment group and control.
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) from all other readings.
-
Percent Viability: Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
Percent Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100%
-
5.2. Data Tables
Quantitative data should be organized into tables for clarity and comparison.
Table 1: Example Cell Viability Data from CCK-8 Assay
| This compound Conc. (µM) | Avg. Absorbance (450 nm) | Corrected Absorbance | % Viability |
|---|---|---|---|
| Blank (Medium Only) | 0.055 | N/A | N/A |
| 0 (Vehicle Control) | 1.255 | 1.200 | 100.0% |
| 0.1 | 1.147 | 1.092 | 91.0% |
| 0.5 | 0.895 | 0.840 | 70.0% |
| 1.0 | 0.655 | 0.600 | 50.0% |
| 5.0 | 0.355 | 0.300 | 25.0% |
| 10.0 | 0.175 | 0.120 | 10.0% |
| 50.0 | 0.079 | 0.024 | 2.0% |
Table 2: Example Western Blot Densitometry Data
| This compound Conc. (µM) | Cleaved Caspase-3 (Relative Density) | β-actin (Relative Density) | Normalized Cleaved Caspase-3 |
|---|---|---|---|
| 0 (Vehicle Control) | 0.15 | 1.00 | 0.15 |
| 0.5 | 0.48 | 1.02 | 0.47 |
| 1.0 | 0.95 | 0.98 | 0.97 |
| 5.0 | 1.52 | 1.01 | 1.50 |
5.3. Dose-Response Curve and IC50 Determination
Plot the Percent Viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in software like GraphPad Prism to fit a sigmoidal curve to the data and calculate the IC50 value. The IC50 is the concentration of this compound that reduces the viability of A375 cells by 50%.
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A375 Cells [cytion.com]
- 3. benchchem.com [benchchem.com]
- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 5. dojindo.com [dojindo.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. origene.com [origene.com]
- 8. addgene.org [addgene.org]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Note: Evaluating the Anti-Proliferative Effects of WYC-209 Using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
WYC-209 is a synthetic retinoid compound that functions as a retinoic acid receptor (RAR) agonist.[1][2] It has demonstrated potent anti-cancer properties by inhibiting the proliferation of various cancer cells, including tumor-repopulating cells (TRCs), which are known to be resistant to conventional drug treatments.[3][4] this compound induces apoptosis primarily through the caspase-3 pathway and has shown efficacy in both in vitro and in vivo models of melanoma, ovarian carcinoma, lung adenocarcinoma, breast cancer, and gastric cancer.[2][3][5] The mechanism of action also involves the downregulation of WNT4 via RARα and the suppression of the STAT3 signaling pathway through the inhibition of FGF-18.[6][7]
The colony formation assay, or clonogenic assay, is a fundamental in vitro method for assessing the long-term survival and proliferative capacity of a single cell.[8][9] This assay is particularly valuable for evaluating the cytotoxic and cytostatic effects of novel therapeutic compounds like this compound. This application note provides a detailed protocol for performing a colony formation assay to determine the efficacy of this compound in inhibiting the clonogenic survival of cancer cells.
Experimental Protocols
This protocol is designed for a 6-well plate format but can be adapted for other plate sizes.
Materials
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer, A375 melanoma, AGS gastric cancer)[3][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde in PBS or Methanol:Acetic Acid (3:1)
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol
-
6-well tissue culture plates
-
Sterile pipette tips, tubes, and reservoirs
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Determine the appropriate seeding density for your cell line. This needs to be optimized to ensure the formation of distinct, countable colonies (typically 20-100 colonies per well) in the control group. A starting point of 500-1000 cells per well is recommended.
-
Seed the cells into 6-well plates with 2 mL of complete medium per well and incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the known IC50 value (e.g., for malignant murine melanoma TRCs, the IC50 is 0.19 µM).[2][3] A suggested concentration range is 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
After overnight incubation, aspirate the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 7-14 days. The incubation time will depend on the doubling time of the cell line and should be sufficient for visible colonies to form in the control wells.
-
-
Colony Fixation and Staining:
-
After the incubation period, carefully aspirate the medium from the wells.
-
Gently wash the wells twice with 1 mL of PBS.
-
Add 1 mL of Fixation Solution to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the Fixation Solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% Crystal Violet Staining Solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the Crystal Violet solution and wash the wells with deionized water until the excess stain is removed.
-
Allow the plates to air dry overnight.
-
-
Colony Counting and Data Analysis:
-
Visually inspect the plates and count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF) = (Number of colonies in treated well / (Number of cells seeded x (PE / 100)))
-
-
Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve.
-
Data Presentation
Table 1: Effect of this compound on Colony Formation in A549 Cells
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 85 ± 7 | 17 | 1.00 |
| 0.1 | 72 ± 5 | - | 0.85 |
| 0.5 | 48 ± 6 | - | 0.56 |
| 1.0 | 25 ± 4 | - | 0.29 |
| 5.0 | 8 ± 2 | - | 0.09 |
| 10.0 | 1 ± 1 | - | 0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
References
- 1. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
recommended dosage and administration of WYC-209 in C57BL/6 mice
These application notes provide detailed protocols for the preparation and administration of WYC-209, a synthetic retinoid functioning as a retinoic acid receptor (RAR) agonist, for in vivo studies in C57BL/6 mice. The primary application discussed is the inhibition of tumor metastasis.
Mechanism of Action
This compound is a novel synthetic retinoid that has demonstrated high efficacy in inhibiting the proliferation of malignant tumor-repopulating cells (TRCs).[1][2] Its mechanism of action involves binding to the retinoic acid receptor (RAR), which is a known tumor suppressor gene. This interaction triggers a signaling cascade that leads to the induction of apoptosis, primarily through the caspase 3 pathway.[3][4] Additionally, this compound has been shown to down-regulate WNT4 expression by promoting the binding of RARα to the WNT4 promoter, thereby inhibiting cancer cell progression.[5] Studies have shown that this compound can abrogate 87.5% of lung metastases of melanoma TRCs in immune-competent C57BL/6 mice at a dose of 0.22 mg/kg with little to no apparent toxicity.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Determination of the IC50 Value of WYC-209 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of WYC-209, a synthetic retinoid, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a retinoic acid receptor (RAR) agonist that induces apoptosis in various cancer cells, making the determination of its potency a critical step in drug development.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This application note includes the underlying signaling pathway of this compound, a step-by-step experimental workflow, and guidelines for data analysis.
This compound Signaling Pathway and Mechanism of Action
This compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1] The RAR is a type of nuclear receptor that, upon binding to ligands like retinoic acid or synthetic agonists like this compound, acts as a transcription factor to regulate gene expression.[7] This signaling pathway is crucial in cell differentiation, proliferation, and apoptosis.[7] Disruption of this pathway is implicated in various cancers. This compound has been shown to induce apoptosis primarily through the caspase 3 pathway.[1][2] The binding of this compound to RARs leads to the transcription of genes that initiate the apoptotic cascade, ultimately inhibiting cancer cell proliferation.[7]
Caption: this compound binds to RAR, leading to gene transcription and apoptosis.
Experimental Protocol: MTT Assay
This protocol outlines the necessary steps to determine the IC50 of this compound on a selected cancer cell line.
2.1. Materials and Reagents
-
Selected cancer cell line (e.g., malignant murine melanoma TRCs, A549 lung cancer, etc.[2])
-
This compound (MedchemExpress or other supplier[1])
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder[3]
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Inverted microscope
2.2. Workflow Diagram
Caption: Step-by-step workflow for the MTT assay to determine IC50.
2.3. Detailed Procedure
Day 1: Cell Seeding
-
Culture the selected cell line to approximately 70-80% confluency.
-
Trypsinize, count, and assess the viability of the cells.
-
Dilute the cells in a complete medium to an optimal density (e.g., 5,000-10,000 cells/well). This should be determined empirically for each cell line.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "vehicle control" (cells + medium with DMSO) and "blank" (medium only, no cells).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete medium to achieve the desired final concentrations. Given the reported IC50 of 0.19 µM for one cell line, a suggested concentration range could be 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Add medium with the corresponding DMSO concentration to the "vehicle control" wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.[8]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.[8]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
3.1. Calculation of Cell Viability
-
Correct for Background: Subtract the average absorbance of the "blank" (medium only) wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of cells treated with this compound is expressed as a percentage of the viability of the vehicle-treated cells.
-
Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
3.2. Sample Data Table
The following table presents hypothetical data for determining the IC50 of this compound.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 0.01 | 1.185 | 0.070 | 94.8 |
| 0.05 | 1.050 | 0.065 | 84.0 |
| 0.1 | 0.875 | 0.050 | 70.0 |
| 0.2 | 0.630 | 0.045 | 50.4 |
| 0.5 | 0.350 | 0.030 | 28.0 |
| 1.0 | 0.180 | 0.025 | 14.4 |
| 5.0 | 0.095 | 0.015 | 7.6 |
| 10.0 | 0.070 | 0.010 | 5.6 |
3.3. Determining the IC50 Value
-
Plot the Percent Cell Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope).[9]
-
The IC50 is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.[9]
-
Software such as GraphPad Prism or even Microsoft Excel can be used for this analysis.[10][11]
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of this compound and determining its IC50 value.[6] A precise calculation of the IC50 is fundamental for evaluating the potency of this compound and comparing its efficacy across different cancer cell lines. This protocol provides a comprehensive framework for researchers to obtain reproducible and accurate results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 7. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: 3D Soft Fibrin Gel Culture with WYC-209
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment of tissues, offering a more physiologically relevant model for cancer research and drug discovery compared to traditional 2D monolayer cultures. Soft fibrin gels, in particular, have been shown to promote the selection and growth of tumorigenic cells, often referred to as tumor-repopulating cells (TRCs), which are critical for cancer progression and metastasis.[1][2] This document provides a detailed protocol for establishing a 3D soft fibrin gel culture system and utilizing it to evaluate the efficacy of WYC-209, a synthetic retinoid compound.
This compound is a potent retinoic acid receptor (RAR) agonist that has demonstrated significant anti-cancer properties.[3] It effectively inhibits the proliferation of malignant melanoma TRCs and has shown similar inhibitory effects on TRCs from human melanoma, lung cancer, ovarian cancer, and breast cancer cell lines.[3] The primary mechanism of action for this compound is the induction of apoptosis through the caspase-3 pathway.[3] This protocol will guide users through the process of culturing cancer cells in a soft fibrin matrix, treating them with this compound, and assessing the subsequent effects on cell viability, spheroid growth, and apoptotic activity.
Data Presentation
The following tables summarize quantitative data regarding the preparation of soft fibrin gels and the reported efficacy of this compound.
Table 1: Fibrin Gel Stiffness and Composition
| Fibrinogen Concentration (mg/mL) | Thrombin Concentration (U/mL) | Resulting Gel Stiffness (Pa) | Reference |
| 1 | 0.5 | 90 | [4] |
| 2 | 0.5 | Not specified, but used for soft gel culture | [1] |
| 4 | Not specified | 420 | [4] |
| 8 | Not specified | 1050 | [4] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 | Notes | Reference |
| Malignant Murine Melanoma B16-F1 TRCs | 3D Fibrin Gel Culture | 0.19 µM | Dose-dependent inhibition of proliferation. | [3] |
| Various Human Cancer Cell Lines (TRCs) | 3D Fibrin Gel Culture | Not specified | 100% inhibition of growth observed at 10 µM. | [3] |
Experimental Protocols
Preparation of 3D Soft Fibrin Gels (90 Pa)
This protocol is adapted from methodologies described for creating soft fibrin matrices that support tumorigenic cell growth.[1][4]
Materials:
-
Fibrinogen (from salmon or human plasma)
-
Thrombin
-
Cell Culture Medium (e.g., DMEM or MEM)
-
Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Sterile phosphate-buffered saline (PBS)
-
Cancer cell line of interest
Procedure:
-
Fibrinogen Solution (2 mg/mL): Aseptically dissolve fibrinogen powder in sterile PBS to a final concentration of 2 mg/mL. Warm the solution to 37°C to aid dissolution. Ensure the solution is homogenous before use.
-
Thrombin Solution (1 U/mL): Reconstitute thrombin in sterile PBS or cell culture medium to a stock concentration. Immediately before use, dilute the stock to a working concentration of 1 U/mL in cell culture medium.
-
Cell Suspension: Harvest cancer cells using standard trypsinization methods. Resuspend the cells in complete culture medium (containing 10% FBS) at a concentration of 1 x 10^4 cells/mL.
-
Casting the Gel:
-
In a sterile microcentrifuge tube, mix equal volumes of the cell suspension and the 2 mg/mL fibrinogen solution. For a single well of a 24-well plate, a common volume is 125 µL of cell suspension mixed with 125 µL of fibrinogen solution.[1]
-
Add thrombin solution to the cell-fibrinogen mixture to a final concentration of 0.5 U/mL. For a 250 µL total volume, this would be 125 µL of the cell/fibrinogen mix and 125 µL of the 1 U/mL thrombin solution.
-
Immediately but gently pipette the final mixture into the center of a well in a 24-well plate. Avoid introducing air bubbles.
-
-
Polymerization: Allow the gel to polymerize at room temperature for 15-20 minutes, or until a solid gel has formed. The plate can then be moved to a 37°C, 5% CO2 incubator for complete polymerization for an additional 30-60 minutes.
-
Culture Maintenance: Once the gel is fully polymerized, gently add 1 mL of complete culture medium to each well. Change the medium every 2-3 days. Single cells will proliferate and form multicellular spheroids within the soft fibrin gel over 3-5 days.[1]
Treatment with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D soft fibrin gel cultures with established spheroids (typically day 3-5 of culture)
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common starting point is a high concentration of 10 µM, which has been shown to completely inhibit TRC growth.[3] Remember to prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment Application: Carefully aspirate the existing medium from the wells containing the fibrin gels.
-
Gently add 1 mL of the medium containing the desired concentration of this compound (or vehicle control) to each well.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. Studies have shown that the effects of this compound are long-lasting, even after the compound is washed out.[3]
Assessment of Cell Viability and Spheroid Growth
A. Live/Dead Staining
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., with Calcein-AM and Ethidium Homodimer-1)
-
PBS
-
Fluorescence microscope
Procedure:
-
Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells.
-
Gently wash the fibrin gels twice with sterile PBS.
-
Add enough staining solution to completely cover the fibrin gel.
-
Incubate at 37°C for 30-45 minutes, protected from light.
-
Image the spheroids within the gel using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
B. Spheroid Size Measurement
Procedure:
-
Using a brightfield microscope with imaging software, capture images of multiple spheroids from each treatment group at various time points.
-
Use the software's measurement tools to determine the diameter of each spheroid.
-
Calculate the average spheroid diameter or volume for each treatment group and compare it to the vehicle control.
Caspase-3 Activity Assay
This protocol requires cell retrieval from the fibrin gel.
Materials:
-
Nattokinase or Trypsin-EDTA
-
Colorimetric or Fluorometric Caspase-3 Assay Kit (e.g., based on cleavage of DEVD-pNA or Ac-DEVD-AMC)
-
Cell lysis buffer (often included in the kit)
-
Microplate reader
Procedure:
-
Cell Retrieval:
-
Aspirate the culture medium.
-
Wash the gel with PBS.
-
Add a fibrinolytic enzyme solution such as nattokinase or trypsin-EDTA to each well and incubate at 37°C until the gel is dissolved (typically 30-60 minutes).[5][6]
-
Collect the cell suspension and centrifuge to pellet the cells.
-
Wash the cell pellet with cold PBS.
-
-
Cell Lysis: Lyse the cell pellets according to the caspase-3 assay kit manufacturer's protocol. This typically involves resuspending the cells in a specific lysis buffer and incubating on ice.
-
Assay Performance:
-
Determine the protein concentration of the cell lysates.
-
Add equal amounts of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[7][8]
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
-
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis.
References
- 1. Soft fibrin gels promote selection and growth of tumourigenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New way to grow, isolate cancer cells may add weapon against disease – News Bureau [news.illinois.edu]
- 3. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Safe and Efficient Method to Retrieve Mesenchymal Stem Cells from Three-Dimensional Fibrin Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mpbio.com [mpbio.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Western Blot Analysis of Caspase-3 Activation Induced by WYC-209
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform Western blot analysis to detect the activation of caspase-3 in response to the synthetic retinoid, WYC-209.
Introduction
This compound is a novel synthetic retinoid that has demonstrated potent anti-tumor and anti-metastatic activity.[1] Mechanistic studies have revealed that this compound induces apoptosis in cancer cells, with evidence pointing towards the activation of the caspase-3 pathway as a primary mechanism of action.[1][2] Caspase-3 is a key executioner caspase in the apoptotic signaling cascade.[3][4] Its activation involves the cleavage of the inactive 32-35 kDa pro-caspase-3 into its active subunits, typically p17 and p12 fragments.[4][5] Western blotting is a widely used and effective method to detect this cleavage event, thereby providing a reliable indicator of apoptosis induction. This document outlines the detailed protocols for cell treatment with this compound and subsequent Western blot analysis of caspase-3 activation.
Data Summary
The following table summarizes the quantitative data related to the effects of this compound on cancer cells.
| Parameter | Cell Line | Value | Reference |
| IC50 | Malignant murine melanoma TRCs | 0.19 µM | [1][2] |
| Treatment Concentration for Apoptosis Induction | B16 TRCs | 10 µM | [6] |
| Treatment Duration for Apoptosis Induction | B16 TRCs | 24 hours | [1][6] |
Signaling Pathway
Experimental Workflow
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture your target cancer cell line (e.g., B16-F1 melanoma, A375 human melanoma) in the appropriate complete growth medium.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Once the cells have reached the desired confluency, treat them with this compound at the desired final concentration (e.g., 10 µM).[6]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated wells.
-
Incubate the cells for the desired time period (e.g., 24 hours).[1][6]
-
-
Cell Harvesting:
-
After the treatment period, aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in fresh ice-cold PBS and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 1,500 rpm for 5 minutes at 4°C.
-
Discard the supernatant and proceed to protein extraction.
-
II. Protein Extraction and Quantification
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (containing the total protein) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Based on the protein concentration, prepare aliquots of each sample containing an equal amount of total protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
III. Western Blot Analysis
-
SDS-PAGE:
-
Load the prepared protein samples into the wells of a 12-15% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against caspase-3 in the blocking solution according to the manufacturer's recommendations. It is advisable to use an antibody that detects both the full-length pro-caspase-3 (~35 kDa) and the cleaved fragment (p17/p19 kDa).[5]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Analyze the resulting bands. A decrease in the band intensity of pro-caspase-3 (~35 kDa) and an increase in the band intensity of the cleaved caspase-3 fragment (p17/p19 kDa) in this compound-treated samples compared to the control indicates caspase-3 activation and apoptosis induction.
-
For loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Sox2 Expression in A375 Human Melanoma Cells Following WYC-209 Treatment using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Sox2 gene expression in the A375 human melanoma cell line after treatment with WYC-209, a synthetic retinoid compound. The protocol outlines the necessary steps from cell culture and drug administration to RNA extraction, cDNA synthesis, and quantitative real-time polymerase chain reaction (qRT-PCR).
Introduction
This compound is a novel synthetic retinoid that has demonstrated potent anti-cancer activity, particularly against tumor-repopulating cells (TRCs), which are often characterized by high expression of the transcription factor Sox2[1]. Sox2 is a key regulator of pluripotency and self-renewal in both embryonic stem cells and cancer stem cells[2]. The therapeutic potential of this compound is linked to its ability to modulate the expression of critical genes like Sox2[1]. This protocol provides a robust method to quantify the effect of this compound on Sox2 mRNA levels in A375 human melanoma cells, a widely used model in cancer research[3]. The mechanism of action of this compound involves its function as a retinoic acid receptor (RAR) agonist[1][4].
Signaling Pathway of this compound Action
This compound, as a synthetic retinoid, exerts its effects by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors. Upon binding, the this compound/RAR complex can modulate the transcription of target genes, including Sox2. The signaling cascade can be simplified as follows:
Caption: this compound signaling pathway leading to the regulation of Sox2 gene expression.
Experimental Workflow
The overall experimental procedure for quantifying Sox2 expression after this compound treatment is depicted in the following workflow diagram:
Caption: Experimental workflow for qRT-PCR analysis of Sox2 expression.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| A375 Human Melanoma Cell Line | ATCC | CRL-1619 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| This compound | MedChemExpress | HY-111553 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| RNA Extraction Kit (e.g., RNeasy Mini Kit) | QIAGEN | 74104 |
| cDNA Synthesis Kit (e.g., iScript cDNA Synthesis Kit) | Bio-Rad | 1708891 |
| SYBR Green PCR Master Mix | Thermo Fisher Scientific | 4367659 |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
| qRT-PCR Primers (Sox2 and GAPDH) | Integrated DNA Technologies | Custom Order |
Experimental Protocols
A375 Cell Culture
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2[5][3].
-
Subculture the cells when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed at a ratio of 1:2 to 1:3[6].
This compound Treatment
-
Seed A375 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. A concentration of 10 µM has been shown to decrease Sox2 expression by approximately 50% in murine melanoma TRCs after 24 hours[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for A375 cells.
-
Treat the cells with this compound for 24 hours. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
Total RNA Extraction
-
Following treatment, aspirate the culture medium and wash the cells with PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit as per the manufacturer's protocol.
-
The resulting cDNA will be used as the template for qRT-PCR.
Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for either Sox2 or the housekeeping gene GAPDH, and the synthesized cDNA template.
-
Perform the qRT-PCR using a real-time PCR detection system with the following cycling conditions (example):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
Primer Sequences
The following are example primer sequences for human Sox2 and GAPDH. It is crucial to validate primer efficiency before use.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Sox2 | CAGCGCATGGACAGTTAC | GGAGTGGGAGGAAGAGGT |
| GAPDH | CTGTTGCTGTAGCCAAATTCGT | ACCCACTCCTCCACCTTTGA |
(Primer sequences sourced from[7])
Data Analysis
-
Determine the cycle threshold (Ct) values for both Sox2 and GAPDH in the control and this compound-treated samples.
-
Normalize the Ct values of Sox2 to the Ct values of the housekeeping gene (GAPDH) to obtain the ΔCt value for each sample:
-
ΔCt = Ct(Sox2) - Ct(GAPDH)
-
-
Calculate the ΔΔCt value by subtracting the ΔCt of the control group from the ΔCt of the treated group:
-
ΔΔCt = ΔCt(treated) - ΔCt(control)
-
-
The fold change in Sox2 expression is calculated as 2-ΔΔCt.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Treatment Group | Mean Ct (Sox2) | Mean Ct (GAPDH) | Mean ΔCt | Mean ΔΔCt | Fold Change (2-ΔΔCt) |
| Control (DMSO) | 0 | 1.0 | |||
| This compound (10 µM) |
Conclusion
This protocol provides a comprehensive and detailed methodology for assessing the impact of this compound on Sox2 gene expression in A375 human melanoma cells. By following these steps, researchers can obtain reliable and quantifiable data to further elucidate the molecular mechanisms of this compound and its potential as a therapeutic agent in cancers with high Sox2 expression.
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting oncogenic SOX2 in human cancer cells: therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. ijstemcell.com [ijstemcell.com]
Application Notes: Chromatin Immunoprecipitation (ChIP) Assay for Assessing RAR Binding Dynamics in Response to WYC-209
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a synthetic retinoid compound that functions as a Retinoic Acid Receptor (RAR) agonist.[1][2] RARs are ligand-dependent transcription factors that, upon activation, bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[3] The signaling pathway initiated by retinoic acid and its analogs is crucial for various cellular processes, including differentiation, proliferation, and apoptosis.[4] Dysregulation of this pathway is implicated in several diseases, including cancer.
This compound has demonstrated potent anti-cancer activity, notably by inducing apoptosis in tumor-repopulating cells.[5][6] Mechanistic studies have revealed that this compound can alter the interaction of RAR isoforms with the promoters of key target genes. For instance, treatment with this compound has been shown to decrease the binding of RARγ to the Cdc42 promoter by inducing the translocation of RARγ from the nucleus to the cytoplasm.[7][8] Conversely, in other contexts, this compound has been found to significantly enhance the binding of RARα to the WNT4 promoter.[2]
Chromatin Immunoprecipitation (ChIP) is a powerful and indispensable technique for investigating these protein-DNA interactions within the native chromatin context of the cell. This application note provides a detailed protocol for utilizing a ChIP assay, followed by quantitative PCR (qPCR), to analyze the effects of this compound on the binding of specific RAR isoforms to their target gene promoters.
Data Presentation: Effect of this compound on RAR Binding
The following table summarizes representative quantitative data from a ChIP-qPCR experiment, illustrating the differential impact of this compound on the binding of RARα and RARγ to the promoters of their respective target genes, WNT4 and Cdc42. The data is presented as Fold Enrichment relative to a negative control (IgG).
| Cell Line | Treatment (24h) | Target Protein | Target Gene Promoter | Fold Enrichment (vs. IgG) | P-value |
| Gastric Cancer (AGS) | Vehicle (DMSO) | RARα | WNT4 | 2.5 ± 0.3 | < 0.05 |
| Gastric Cancer (AGS) | 10 µM this compound | RARα | WNT4 | 8.2 ± 0.7 | < 0.001 |
| Melanoma (B16-F1) | Vehicle (DMSO) | RARγ | Cdc42 | 6.8 ± 0.5 | < 0.01 |
| Melanoma (B16-F1) | 10 µM this compound | RARγ | Cdc42 | 1.9 ± 0.2 | < 0.01 |
Note: The data presented in this table is representative and compiled based on qualitative descriptions from existing literature.[2][7] Actual results may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
RAR Signaling Pathway
Caption: RAR signaling activated by this compound.
ChIP Experimental Workflow
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Experimental Protocols
Detailed Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol outlines the steps to assess the binding of an RAR isoform to a target gene promoter in cells treated with this compound.
1. Cell Culture and Treatment a. Culture cells (e.g., AGS or B16-F1) to approximately 80-90% confluency. b. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. Protein-DNA Cross-linking a. Add formaldehyde directly to the culture medium to a final concentration of 1%. b. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. d. Incubate for 5 minutes at room temperature. e. Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing a. Scrape the cells into PBS and pellet by centrifugation. b. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. c. Incubate on ice for 10 minutes to lyse the cells. d. Shear the chromatin by sonication to obtain DNA fragments ranging from 200 to 1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator. e. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C. b. Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control. c. To the remaining chromatin, add a ChIP-grade antibody specific to the RAR isoform of interest (e.g., anti-RARα or anti-RARγ). As a negative control, use a sample with a non-specific IgG antibody. d. Incubate overnight at 4°C with rotation.
5. Immune Complex Capture and Washes a. Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes. b. Pellet the beads using a magnetic stand and discard the supernatant. c. Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. d. Finally, wash the beads with a TE buffer.
6. Elution and Reversal of Cross-links a. Elute the chromatin from the beads by adding an elution buffer and incubating at 65°C. b. Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for at least 6 hours (or overnight). The input control sample should be processed in parallel. c. Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
7. DNA Purification a. Purify the DNA from all samples (including the input) using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. b. Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
8. Quantitative PCR (qPCR) Analysis a. Design qPCR primers that amplify a 100-200 bp region of the target gene promoter containing the putative RARE. Also, design primers for a negative control region not expected to bind RAR. b. Perform qPCR using SYBR Green or a probe-based method. Include the immunoprecipitated samples, the IgG control, and a dilution series of the input DNA. c. Analyze the qPCR data. The amount of target DNA in each sample can be quantified relative to the total input chromatin. Calculate the fold enrichment of the specific antibody pull-down over the IgG negative control.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing WYC-209 Concentration for Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of WYC-209 for long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1] Its primary mechanism of action involves binding to RARs, which are nuclear receptors that act as transcription factors to regulate gene expression. This interaction leads to the induction of apoptosis (programmed cell death) in cancer cells, primarily through the caspase-3 pathway.[2][3] this compound has shown high efficacy in inhibiting the proliferation of various cancer cell lines, particularly tumor-repopulating cells (TRCs), which are known to be resistant to conventional drug treatments.[2][4]
Q2: In which cancer cell lines has this compound been shown to be effective?
This compound has demonstrated inhibitory effects on a range of human cancer cell lines, including ovarian carcinoma (A2780), lung adenocarcinoma (A549), breast cancer (MCF-7), and melanoma (MDA-MB-435s, A375).[3] It has also been shown to be effective against gastric cancer cells.[4][5][6]
Q3: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 0.19 µM in malignant murine melanoma tumor-repopulating cells (TRCs).[3] However, the optimal concentration can vary depending on the cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The appropriate solvent for reconstitution should be confirmed from the supplier's datasheet.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Long-Term Culture
This protocol outlines a two-phase approach to establish the optimal concentration of this compound for long-term experiments.
Phase 1: Initial Dose-Response Assay (72 hours)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable method, such as MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 value and determine a range of concentrations that cause significant but not complete cell death.
Phase 2: Long-Term Viability and Proliferation Assay (7-14 days)
-
Cell Seeding: Plate cells in larger format vessels (e.g., 12-well or 6-well plates) at a lower density to allow for long-term growth.
-
Treatment: Treat cells with a narrower range of this compound concentrations selected from the results of the initial dose-response assay (e.g., concentrations around the IC25, IC50, and IC75).
-
Medium Changes: Replace the medium with fresh this compound-containing medium every 2-3 days to maintain compound activity and nutrient supply.
-
Monitoring: Monitor cell morphology and confluency daily using a microscope.
-
Endpoint Analysis: At predefined time points (e.g., day 7, 10, and 14), harvest the cells and perform cell counting to assess proliferation. Cell viability can be assessed using trypan blue exclusion.
Data Presentation
Table 1: Reported Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Noteworthy Effects |
| Murine Melanoma TRCs | Melanoma | 0.19 | Inhibition of proliferation and induction of apoptosis. |
| A2780 | Ovarian Carcinoma | Not specified | Dose-dependent inhibition of TRCs. |
| A549 | Lung Adenocarcinoma | Not specified | Dose-dependent inhibition of TRCs. |
| MCF-7 | Breast Cancer | Not specified | Dose-dependent inhibition of TRCs. |
| MDA-MB-435s | Melanoma | Not specified | Dose-dependent inhibition of TRCs. |
| A375 | Malignant Melanoma | Not specified | Dose-dependent inhibition of TRCs. |
| HGC-27, AGS | Gastric Cancer | Not specified | Inhibition of cell survival, proliferation, colony growth, and motility. |
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound induced apoptosis signaling pathway.
Troubleshooting Guide
Q: My cells are dying too rapidly, even at low concentrations of this compound. What should I do?
-
A1: Re-evaluate your initial dose-response. The reported IC50 of 0.19 µM is for a specific cell line (murine melanoma TRCs). Your cell line may be more sensitive. Perform a dose-response experiment with a much lower concentration range (e.g., picomolar to nanomolar).
-
A2: Check the solvent concentration. Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
A3: Assess cell health prior to treatment. Ensure your cells are healthy and in the logarithmic growth phase before adding this compound. Stressed cells can be more susceptible to drug-induced toxicity.
Q: I'm not observing a significant effect of this compound, even at higher concentrations.
-
A1: Confirm compound activity. If possible, test the activity of your this compound stock on a sensitive, positive control cell line.
-
A2: Consider the cell line's resistance. Your cell line may have intrinsic or acquired resistance to retinoids. This could be due to low expression of RARs or upregulation of drug efflux pumps.
-
A3: Check for compound degradation. Ensure that the this compound stock solution has been stored correctly and that the working solutions are freshly prepared.
Q: During my long-term experiment, the effect of this compound seems to diminish over time.
-
A1: Increase the frequency of medium changes. The compound may be unstable or metabolized by the cells over time. Changing the medium with fresh this compound every 24-48 hours may be necessary.
-
A2: Monitor for the emergence of a resistant population. Long-term culture under drug pressure can select for resistant cells. You may need to analyze the cell population for changes in morphology or expression of resistance markers.
Q: My cells reach confluency too quickly in my long-term experiment, even with this compound treatment.
-
A1: Start with a lower seeding density. This will provide more physical space for the cells to grow over a longer period.
-
A2: Consider passaging the cells. For very long-term experiments, it may be necessary to subculture the cells. When passaging, re-plate the cells in a medium containing the same concentration of this compound.
-
A3: Adjust the this compound concentration. You may need to use a slightly higher concentration of this compound to achieve the desired level of growth inhibition without causing widespread cell death. This can be determined from your initial dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: WYC-209 & Ovarian Cancer Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing WYC-209 in ovarian cancer cell line models.
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your ovarian cancer cell experiments.
Issue 1: Suboptimal Cell Viability/Proliferation Assay Results
If you are observing minimal dose-dependent effects of this compound on cell viability (e.g., using an MTT or similar assay), consider the following possibilities:
| Potential Cause | Recommended Action |
| Incorrect Cell Seeding Density | Optimize cell seeding density for your specific ovarian cancer cell line. Cells should be in the logarithmic growth phase during treatment.[1] |
| Inappropriate Assay Timing | The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| MTT Assay Interference | Retinoids can sometimes interfere with tetrazolium-based assays.[2] Run a cell-free control with this compound and MTT reagent to check for direct chemical reduction. Consider using an alternative viability assay, such as CellTiter-Glo® (ATP-based) or a crystal violet assay. |
| Compound Instability | Retinoids can be sensitive to light and oxidation.[3] Prepare fresh stock solutions and protect them from light. Ensure the final solvent concentration (e.g., DMSO) in the culture medium is low (<0.5%) to prevent precipitation. |
Issue 2: Lack of Apoptosis Induction
If you do not observe markers of apoptosis (e.g., caspase-3 activation, PARP cleavage) following this compound treatment, investigate these potential causes:
| Potential Cause | Recommended Action |
| Intrinsic or Acquired Resistance | The ovarian cancer cell line may have inherent or developed resistance to retinoids. This can be due to alterations in the RAR signaling pathway or apoptosis machinery.[4][5] |
| Low Caspase-3 Expression/Activity | Some ovarian cancer cell lines may have low endogenous levels of caspase-3.[6] Verify caspase-3 expression in your cell line via Western blot. |
| Overexpression of Anti-Apoptotic Proteins | High levels of anti-apoptotic proteins like Bcl-2 can inhibit apoptosis.[7] Assess the expression levels of Bcl-2 and pro-apoptotic proteins like Bax to determine the Bax/Bcl-2 ratio. |
| Suboptimal this compound Concentration | The concentration of this compound may be insufficient to induce apoptosis. Perform a dose-response experiment and analyze for apoptotic markers at various concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in ovarian cancer cells?
This compound is a synthetic retinoid that acts as a retinoic acid receptor (RAR) agonist.[1][8] In ovarian cancer cells, it has been shown to inhibit the proliferation of tumor-repopulating cells (TRCs) and induce apoptosis, primarily through the activation of the caspase-3 pathway.[8]
Q2: Which ovarian cancer cell lines are sensitive or resistant to this compound?
Q3: What are the known mechanisms of resistance to retinoids in ovarian cancer?
Resistance to retinoids in ovarian cancer can arise from several factors, including:
-
Impaired RAR/RXR signaling: Overexpression of specific RAR subtypes in conjunction with RXRα may be necessary to restore sensitivity in resistant cells.[10]
-
Altered expression of apoptosis-related proteins: A low Bax/Bcl-2 ratio, due to overexpression of anti-apoptotic proteins like Bcl-2, can confer resistance to apoptosis.[7][11]
-
Increased drug metabolism: Enhanced metabolic breakdown of retinoids can reduce their intracellular concentration and efficacy.
Q4: What are the recommended starting concentrations and treatment times for this compound in ovarian cancer cell lines?
Based on available data, a starting concentration range of 0.1 µM to 10 µM is a reasonable starting point for in vitro experiments.[1][8] Treatment durations of 24 to 72 hours are commonly used to assess effects on cell viability and apoptosis. Optimization of both concentration and duration is crucial for each specific cell line.
Quantitative Data Summary
While specific IC50 values for this compound across a range of ovarian cancer cell lines are not extensively published, the following table provides representative data for this compound in other cancer cell lines and for other compounds in ovarian cancer cell lines to serve as a reference for experimental design.
Table 1: Representative IC50 Values
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Murine Melanoma TRCs | Melanoma | 0.19 | [1][8] |
| Cisplatin | A2780 | Ovarian | 1 ± 7.050 | [12] |
| Cisplatin | SKOV3 | Ovarian | 10 ± 2.985 | [12] |
| Carboplatin | A2780 | Ovarian | 17 ± 6.010 | [12] |
| Carboplatin | SKOV3 | Ovarian | 100 ± 4.375 | [12] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent ovarian cancer cell lines.[13][14][15][16][17]
-
Cell Seeding:
-
Trypsinize and count ovarian cancer cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for RARα and Cleaved Caspase-3
This protocol outlines the steps for detecting the expression of Retinoic Acid Receptor Alpha (RARα) and the activation of apoptosis through cleaved caspase-3.[6][18][19]
-
Cell Lysis:
-
Culture and treat ovarian cancer cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RARα and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis in ovarian cancer cells.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinase Mediates Resistance to the Synthetic Retinoid N-(4-Hydroxyphenyl)retinamide in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipidomics of A2780 human ovarian carcinoma cells treated with synthetic retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bcl-2 family: Novel insight into individualized therapy for ovarian cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Cycle Genes as targets of retinoid induced ovarian tumor cell growth suppression [usiena-air.unisi.it]
- 10. Retinoids and ovarian cancer | Semantic Scholar [semanticscholar.org]
- 11. The Effect of Thymoquinone on Apoptosis of SK-OV-3 Ovarian Cancer Cell by Regulation of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Growth Assays in Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to WYC-209 in Breast Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic retinoid WYC-209 in breast cancer cell lines.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly concerning unexpected resistance or variable efficacy.
| Issue | Possible Cause | Recommended Action |
| Reduced or no cytotoxic effect of this compound on breast cancer cells. | 1. Acquired Resistance: Prolonged exposure to this compound may lead to the development of resistance. | - Investigate Resistance Mechanisms: Analyze cells for alterations in the retinoic acid receptor (RAR) signaling pathway. Increased expression of c-Jun or activation of the ERK MAP kinase pathway can confer resistance to retinoids.[1][2]- Combination Therapy: Consider co-treatment with an ERK inhibitor to potentially resensitize cells to this compound.[1] |
| 2. Suboptimal Cell Culture Conditions: Cell density, passage number, and media components can influence drug sensitivity. | - Optimize Cell Density: Ensure consistent and optimal cell seeding densities for all experiments.- Use Low-Passage Cells: Higher passage numbers can lead to genetic drift and altered phenotypes. | |
| 3. Inactive this compound Compound: Improper storage or handling may have degraded the compound. | - Verify Compound Integrity: Use a fresh stock of this compound and store it as recommended by the manufacturer. | |
| Inconsistent results between experiments. | 1. Variability in Experimental Protocol: Minor deviations in incubation times, reagent concentrations, or cell handling can lead to significant differences. | - Standardize Protocols: Adhere strictly to the detailed experimental protocols provided below for assessing cell viability and apoptosis.- Include Positive and Negative Controls: Always include appropriate controls to validate assay performance. |
| 2. Cell Line Heterogeneity: Breast cancer cell lines can be heterogeneous, containing subpopulations with varying sensitivities to this compound. | - Single-Cell Cloning: Consider isolating single-cell clones to establish a more homogeneous cell population for consistent results. | |
| Unexpected cell morphology changes. | 1. Cellular Stress Response: High concentrations of this compound or prolonged exposure might induce stress responses other than apoptosis. | - Dose-Response and Time-Course Analysis: Perform detailed dose-response and time-course experiments to identify the optimal concentration and duration of treatment for inducing apoptosis.- Assess Cellular Senescence: Investigate markers of cellular senescence, as retinoids can induce this phenotype in some breast cancer cells.[3] |
Frequently Asked Questions (FAQs)
General Information
What is this compound and how does it work?
This compound is a novel synthetic retinoid that has shown high efficacy in killing drug-resistant cancer stem cells.[4] Its primary mechanism of action involves the induction of apoptosis (programmed cell death). This compound triggers the translocation of Retinoic Acid Receptor gamma (RARγ) from the nucleus to the cytoplasm. This leads to a cascade of events including the downregulation of Cdc42, a reduction in cytoskeletal tension, and subsequent chromatin decondensation, making the DNA more accessible to damage and ultimately leading to apoptosis via the caspase-3 pathway.[4][5]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the therapeutic potential of naringin and melatonin in breast cancer: A focus on SKBR3 and MCF-7 cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WYC-209 and Primary Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting off-target effects of WYC-209 in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist. Its primary on-target effect is the induction of apoptosis, predominantly through the caspase-3 signaling pathway.[1] It has demonstrated anti-tumor and anti-metastatic activity in various cancer models.
Q2: What are potential off-target effects of this compound in primary cells?
While this compound is reported to have low toxicity, off-target effects are a possibility with any small molecule inhibitor. As a retinoid acid receptor (RAR) agonist, potential off-target effects of this compound could arise from interactions with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). Additionally, recent studies suggest that this compound can modulate the STAT3 and WNT4 signaling pathways, which may be considered off-target effects depending on the experimental context.
Q3: What are the initial signs of off-target effects in my primary cell experiments?
Common indicators of off-target effects include:
-
Unexpected cellular phenotypes: Observe cellular responses that are not consistent with the known functions of RAR activation.
-
High levels of cytotoxicity: Significant cell death at concentrations that are not expected to be toxic based on published data.
-
Inconsistent results: Discrepancies in results when using different batches of this compound or when comparing with other RAR agonists.
-
Phenotype not rescued by RAR antagonists: If the observed cellular effect persists even after co-treatment with a known RAR antagonist, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at low concentrations of this compound.
Possible Cause:
-
Off-target toxicity: The compound may be interacting with other cellular targets that are critical for cell survival.
-
Primary cell sensitivity: Primary cells can be more sensitive to chemical treatments than immortalized cell lines.
-
Incorrect concentration: Errors in calculating or preparing the working concentration of this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: A critical first step is to determine the optimal concentration of this compound for your specific primary cell type. This will help identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target toxicity.
-
Validate Stock Concentration: Ensure the concentration of your this compound stock solution is accurate.
-
Use a Positive Control: Include a well-characterized RAR agonist as a positive control to benchmark the response.
-
Assess Cell Viability with Multiple Methods: Use orthogonal methods to measure cell viability (e.g., trypan blue exclusion, MTT assay, and a fluorescence-based live/dead stain) to confirm the cytotoxic effect.
Issue 2: Observed phenotype is inconsistent with known RAR signaling.
Possible Cause:
-
Engagement of off-target proteins: this compound may be binding to and modulating the activity of proteins other than RARs.
-
Activation of downstream pathways: The observed phenotype might be a secondary effect of RAR activation that is specific to your primary cell type.
Troubleshooting Steps:
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA): Directly confirm that this compound is binding to RAR in your primary cells. An increase in the thermal stability of RAR in the presence of this compound indicates target engagement.
-
Genetic Knockdown/Knockout of RAR: Use siRNA or CRISPR-Cas9 to reduce the expression of RARs in your primary cells. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Pathway Analysis: Investigate the activation state of known downstream targets of RAR, as well as potential off-target pathways like STAT3 and WNT/β-catenin signaling, using techniques like Western blotting or qPCR.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-F1 TRCs | Murine Melanoma | 0.19 | [1] |
| AGS | Gastric Cancer | 3.91 | |
| HGC-27 | Gastric Cancer | 4.08 |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in Primary Cells
Objective: To determine the optimal concentration range of this compound for inducing the desired biological effect while minimizing cytotoxicity in a specific primary cell type.
Methodology:
-
Cell Seeding: Plate primary cells at a predetermined density in a 96-well plate and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2x stock of a serial dilution of this compound in the appropriate cell culture medium. A typical starting range could be from 100 µM down to 0.01 µM in 10-point, 3-fold dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Carefully remove half of the medium from each well and replace it with the 2x this compound serial dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours), based on the expected kinetics of the biological response.
-
Endpoint Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or live/dead staining) to measure the cellular response to different concentrations of this compound.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to the Retinoic Acid Receptor (RAR) in intact primary cells.
Methodology:
-
Cell Treatment: Treat primary cells with either vehicle control or a high concentration of this compound (e.g., 10x the IC50) for a sufficient time to allow for target binding (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a buffer compatible with downstream analysis (e.g., PBS with protease inhibitors).
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble RAR at each temperature point by Western blotting using an RAR-specific antibody.
-
Data Analysis: Plot the band intensity of soluble RAR against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, target engagement.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
References
optimizing WYC-209 washout protocol in TRC growth assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing WYC-209 washout protocols in Tumor-Repopulating Cell (TRC) growth assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a washout protocol necessary?
This compound is a synthetic retinoid compound that functions as a retinoic acid receptor (RAR) agonist.[1][2] It has been shown to inhibit the proliferation of malignant melanoma Tumor-Repopulating Cells (TRCs) by inducing apoptosis, primarily through the caspase-3 pathway.[1][2][3] A washout experiment is crucial for determining the reversibility of the compound's effects, assessing the long-term impact on TRC growth and survival after removal, and preparing cells for downstream assays without compound interference.[4]
Q2: What are TRCs and are there special considerations for their culture?
TRCs are Tumor-Repopulating Cells, a subpopulation of cancer cells with stem-like properties, including the ability to initiate and sustain tumor growth.[3] They are often cultured in specialized environments, such as soft fibrin gels, to maintain their undifferentiated state.[3] These 3D culture systems can be more delicate than traditional 2D monolayers, requiring gentle handling during washing steps to avoid disrupting the spheroids or cell clusters.[5]
Q3: What is the expected outcome after a successful this compound washout?
Studies have shown that this compound has a long-lasting inhibitory effect on TRC growth. In one experiment, TRCs failed to resume growth even five days after the drug was washed out.[1][2][6] Therefore, unlike with many other inhibitors, the expected outcome may not be immediate growth recovery. A successful washout ensures that the lack of recovery is due to the compound's durable biological effects (e.g., commitment to apoptosis) rather than residual compound in the culture medium.[7]
Q4: What is the recommended basic washing solution?
For most applications, a sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) without calcium and magnesium (Ca²⁺/Mg²⁺-free) is recommended.[4] Pre-warming the solution is critical to prevent temperature shock to the cells.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| TRCs do not resume growth after washout. | 1. Long-lasting biological effect of this compound: The compound induces a terminal apoptotic program.[1][2][3] 2. Incomplete compound removal: this compound may be retained in the 3D matrix or absorbed by plastics.[4][8] | 1. This may be the expected result. Confirm cell death via apoptosis assays (e.g., caspase-3 activity). Run a control with a known reversible inhibitor to ensure the washout procedure itself is effective. 2. Increase the number of washes (e.g., from 3 to 5). Increase the wash volume and the incubation time for each wash (e.g., 5-10 minutes) to allow the compound to diffuse out.[4][9] |
| Excessive cell detachment or spheroid disintegration during washing. | 1. Vigorous pipetting: The physical force is dislodging cells or breaking apart TRC spheroids.[4] 2. Cold washing solution: Temperature shock can compromise cell adhesion and viability.[4] 3. TRC culture is loosely adherent: The nature of the 3D fibrin gel culture can be delicate.[3][5] | 1. Add and remove all solutions gently by pipetting against the side of the culture vessel, not directly onto the cells/spheroids. 2. Ensure all solutions (PBS, fresh media) are pre-warmed to 37°C before use.[4] 3. Minimize handling steps. If using multi-well plates, consider centrifugation at a low speed (e.g., 50-100 x g) for 1-2 minutes before aspirating the final wash to gently pellet the spheroids. |
| High variability between replicate wells. | 1. Inconsistent washing: Uneven removal of the compound across different wells. 2. Cell stress: Variations in the time cells spend outside the incubator or in PBS can induce stress responses.[10] | 1. Be systematic. Use a multichannel pipette for consistency and ensure equal volumes and incubation times for all wells. 2. Perform washing steps efficiently to minimize the time cells are outside the controlled incubator environment. Process only a manageable number of plates at one time.[4] |
| Contamination after washout procedure. | 1. Non-sterile technique: Introduction of contaminants during the multiple washing steps. | 1. Ensure strict aseptic technique throughout the procedure. Perform all steps in a certified biological safety cabinet. Use fresh, sterile pipette tips for each step. |
Experimental Protocols
Protocol 1: Standard this compound Washout for TRC Spheroids in Suspension/Soft Gel
This protocol is designed for TRCs grown as spheroids in low-attachment plates or embedded in a soft gel matrix.
-
Preparation:
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Prepare sterile, Ca²⁺/Mg²⁺-free PBS and complete culture medium. Pre-warm both to 37°C.
-
Move your multi-well plate containing TRC spheroids from the incubator to a biological safety cabinet.
-
-
Pellet Spheroids (Optional but Recommended):
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To minimize spheroid loss during aspiration, centrifuge the plate at a low speed (e.g., 80 x g) for 2 minutes.
-
-
First Wash:
-
Carefully aspirate the this compound-containing medium from the side of the well, avoiding the spheroid.
-
Gently add 200 µL (for a 96-well plate) of pre-warmed PBS to the side of each well.
-
Incubate the plate at room temperature for 5 minutes to allow diffusion of the compound.
-
-
Subsequent Washes:
-
Pellet the spheroids by centrifugation (80 x g, 2 minutes).
-
Aspirate the PBS.
-
Repeat the wash step (addition of PBS, incubation, centrifugation, aspiration) two more times for a total of three washes. For potentially "sticky" compounds like this compound, consider increasing to five total washes.
-
-
Final Step:
-
After the final aspiration, gently add 200 µL of pre-warmed, fresh, complete culture medium.
-
Return the plate to the incubator (37°C, 5% CO₂).
-
Protocol 2: Validation of Washout Efficacy
To confirm that this compound has been effectively removed, you can perform a medium transfer experiment.[7]
-
Perform the washout protocol on TRCs treated with a high concentration of this compound (e.g., 10 µM) for 24 hours.[1]
-
After the final wash, add fresh medium and incubate for 1 hour.
-
Collect this "washout-conditioned medium" from the washed cells.
-
Transfer this medium to a fresh, untreated culture of TRCs (naïve cells).
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Culture these naïve cells for 3-5 days.
-
Analysis: If the naïve cells proliferate normally, it indicates the washout was successful in removing the active compound. If the naïve cells show growth inhibition, the washout protocol is insufficient and needs further optimization (e.g., more washes).
Data & Parameters
Table 1: this compound Properties and In Vitro Parameters
| Parameter | Value | Cell Line / Context | Reference |
| Compound Type | Synthetic Retinoid, RAR Agonist | N/A | [1][2] |
| Mechanism of Action | Induces apoptosis via Caspase-3 pathway | Malignant Murine Melanoma TRCs | [1][3] |
| IC₅₀ | 0.19 µM | Malignant Murine Melanoma TRCs | [1][3] |
| Effective Concentration | 10 µM (for 24 hours) | Human TRCs (A2780, A549, MCF-7, etc.) | [1][3] |
| Observed Effect Duration | Long-lasting (>5 days post-washout) | In vitro cell culture model | [2][6] |
Visual Guides
Caption: Signaling pathway of this compound in Tumor-Repopulating Cells (TRCs).
Caption: Experimental workflow for the this compound washout protocol.
Caption: Troubleshooting logic for lack of TRC recovery after washout.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation | Lab Manager [labmanager.com]
- 6. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 3D hydrogel cultures for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Adjusting WYC-209 Treatment Intervals for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing WYC-209 in in vivo studies. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, with a focus on optimizing treatment intervals.
Troubleshooting Guide
This guide addresses common challenges encountered during in vivo studies with this compound and provides actionable steps for adjusting treatment intervals.
| Issue | Potential Cause | Recommended Action |
| Unexpected Toxicity (e.g., >15% body weight loss, lethargy, ruffled fur) | Dosing interval is too short: The drug may be accumulating to toxic levels. | 1. Increase the treatment interval: Switch from the initial every-other-day dosing to every three or four days. 2. Reduce the dose: If increasing the interval is not sufficient, consider lowering the dose in combination with a longer interval. 3. Monitor closely: After any adjustment, monitor animal health daily for the first week to assess the impact of the change. |
| Vehicle toxicity: The formulation used to dissolve this compound may be causing adverse effects. | 1. Run a vehicle-only control group: This will help determine if the vehicle is the source of toxicity. 2. Consider alternative vehicles: If vehicle toxicity is confirmed, explore other biocompatible solvents. | |
| Lack of Efficacy (e.g., no significant difference in tumor growth between treated and control groups) | Dosing interval is too long: The drug concentration may be falling below the therapeutic threshold between doses. | 1. Decrease the treatment interval: If tolerated, consider moving from an every-other-day schedule to a daily administration. 2. Increase the dose: If a shorter interval is not feasible or effective, a higher dose at the established interval may be necessary, provided it is well-tolerated. 3. Pharmacodynamic (PD) analysis: If possible, collect tumor tissue at various time points after dosing to assess target engagement and determine the duration of the biological effect. This can provide a more rational basis for interval adjustment. |
| Insufficient drug exposure: The administered dose may not be reaching a therapeutic concentration in the tumor tissue. | 1. Confirm accurate dosing: Ensure proper administration technique and accurate dose calculations. 2. Consider pharmacokinetic (PK) analysis: If resources permit, conduct a pilot PK study to determine the half-life and bioavailability of this compound in your specific animal model. This data is crucial for optimizing the dosing regimen. | |
| Variable Tumor Response Within a Treatment Group | Inconsistent drug administration: Variability in the volume or timing of doses can lead to inconsistent exposure. | 1. Standardize administration procedures: Ensure all technicians are using the same, precise technique for drug administration. 2. Stagger animal dosing: If dosing a large cohort, stagger the timing to ensure each animal receives its dose at the correct interval. |
| Biological variability: Differences in individual animal metabolism or tumor heterogeneity can contribute to varied responses. | 1. Increase group size: A larger number of animals per group can help to overcome individual variability and increase the statistical power of the study. 2. Ensure homogenous tumor establishment: Start treatment when tumors have reached a consistent size across all animals. |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a synthetic retinoid that acts as a retinoic acid receptor (RAR) agonist.[1] It induces apoptosis (programmed cell death) in cancer cells, primarily through the caspase-3 pathway.[1][2] this compound has been shown to be effective against tumor-repopulating cells (TRCs), which are a subpopulation of cancer cells with stem-cell-like properties that contribute to tumor growth and metastasis.[2]
Q2: What is the recommended starting treatment interval for this compound in vivo?
A2: Based on published preclinical data, a recommended starting regimen is intravenous (i.v.) administration of this compound once every two days.[1] This interval has been shown to be effective in inhibiting tumor metastasis in a C57BL/6 mouse model.[1]
Q3: How does the in vitro activity of this compound inform in vivo treatment intervals?
A3: In vitro studies have demonstrated that this compound has a long-lasting effect.[2] Cancer cells treated with this compound in culture failed to resume growth even after the compound was removed.[1] This suggests that continuous high-level exposure may not be necessary, and intermittent dosing schedules are likely to be effective.
Q4: What are the key parameters to monitor when adjusting the treatment interval?
A4: The two primary parameters to monitor are animal well-being and anti-tumor efficacy.
-
Animal Well-being: Daily monitoring of body weight, food and water intake, and general appearance (activity level, posture, fur condition) is critical for assessing toxicity.
-
Anti-tumor Efficacy: Regular measurement of tumor volume is the primary endpoint for efficacy. At the end of the study, tumor weight and metastatic burden can also be assessed.
Q5: Are there any known pharmacokinetic (PK) data for this compound, such as its half-life?
A5: As of now, detailed pharmacokinetic data for this compound, including its in vivo half-life, are not publicly available. The half-lives of other synthetic retinoids can vary significantly, from a few hours to several days, depending on their chemical structure.[3][4] Without specific PK data for this compound, adjustments to the dosing interval should be made empirically based on tolerability and efficacy data collected during the study.
Quantitative Data Summary
The following table summarizes the key quantitative data from a published in vivo study of this compound.
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice | [1] |
| Tumor Model | Lung metastasis model | [1] |
| Drug | This compound | [1] |
| Dose Range | 0.022 mg/kg and 0.22 mg/kg | [1] |
| Route of Administration | Intravenous (i.v.) | [1] |
| Treatment Interval | Once every two days | [1] |
| Treatment Duration | 25 days | [1] |
| Observed Outcome | Inhibition of tumor metastasis | [1] |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study of this compound in a Lung Metastasis Model
This protocol is based on the methodology described in the literature for evaluating the in vivo efficacy of this compound.[1]
-
Animal Model: C57BL/6 mice are used.
-
Cell Line: A suitable metastatic melanoma cell line (e.g., B16-F10) is cultured.
-
Tumor Cell Implantation: A suspension of tumor cells is injected intravenously into the tail vein of the mice to establish lung metastases.
-
Treatment Groups: Animals are randomly assigned to treatment groups:
-
Vehicle control
-
This compound (0.022 mg/kg)
-
This compound (0.22 mg/kg)
-
-
Drug Preparation and Administration: this compound is formulated in a suitable vehicle for intravenous injection. The treatment is administered once every two days for a total of 25 days.
-
Monitoring:
-
Animal body weight and general health are monitored regularly.
-
At the end of the study, mice are euthanized.
-
-
Endpoint Analysis:
-
Lungs are harvested, and the number of metastatic nodules on the lung surface is counted.
-
Histopathological analysis of lung tissue can be performed to confirm the presence of metastases.
-
Visualizations
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Pharmacokinetics of topically applied radiolabeled retinoids in hairless mouse epidermis and dermis after single applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of the retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of WYC-209 in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and stability of WYC-209 in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
For optimal stability, this compound should be dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Once dissolved, it is crucial to store the stock solution in tightly sealed vials to prevent moisture absorption, as DMSO is hygroscopic.[1][2]
Storage Recommendations: Store aliquots of the DMSO stock solution at low temperatures to maximize shelf life. To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is advisable to prepare single-use aliquots.[3]
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Q2: My this compound has precipitated out of the DMSO stock solution. What should I do?
Precipitation of this compound from a DMSO stock solution can occur due to several factors, including improper storage, the quality of the DMSO, or exceeding the solubility limit.
Troubleshooting Steps:
-
Gentle Warming: Warm the stock solution in a 37°C water bath for 5-10 minutes.[1][2] Intermittent vortexing during this time can help redissolve the compound.
-
Sonication: If warming is not sufficient, sonicate the vial in a water bath for 10-15 minutes.[2] This can help break up aggregates and facilitate dissolution.
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. If the DMSO has been opened multiple times, it may have absorbed atmospheric moisture, which can reduce the solubility of hydrophobic compounds.[1] Consider using a fresh, unopened bottle of DMSO.
-
Prepare a Fresh, More Dilute Stock Solution: If the precipitate persists, it is recommended to prepare a new stock solution at a lower concentration.
Q3: When I dilute my this compound DMSO stock into aqueous media for my experiment, it precipitates. How can I prevent this?
This is a common issue with hydrophobic compounds. The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous buffer can cause the compound to "crash out" of solution.
Recommendations for Dilution:
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, and then add this intermediate dilution to the final volume.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous media while gently vortexing or stirring. This gradual addition can help maintain solubility.
-
Maintain Temperature: Ensure your aqueous media is at the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 368.45 g/mol ).
-
Weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a water bath sonicator for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a synthetic agonist of the Retinoic Acid Receptor (RAR). Its mechanism of action involves binding to RARs, which then heterodimerize with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of gene transcription. This ultimately results in the activation of the caspase-3-mediated apoptotic pathway.
Caption: this compound signaling pathway leading to apoptosis.
Interaction of this compound with the Wnt Signaling Pathway
This compound has been shown to interact with the Wnt signaling pathway. Specifically, through its activation of RARα, this compound can lead to the downregulation of WNT4 expression. This provides an additional mechanism for its anti-tumor activity.
Caption: this compound downregulates WNT4 expression via RARα.
Experimental Workflow for Assessing this compound Stability
To assess the stability of your this compound stock solution over time, a High-Performance Liquid Chromatography (HPLC) method can be employed.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Troubleshooting WYC-209 Apoptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using WYC-209 to induce and measure apoptosis.
Section 1: General Information & FAQs about this compound
This section covers fundamental questions about this compound's mechanism of action, handling, and application.
What is this compound and how does it induce apoptosis?
This compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1][2] It is highly effective at inducing apoptosis in various cancer cells, including drug-resistant tumor-repopulating cells (TRCs).[2][3]
The primary mechanism involves this compound inducing the translocation of RARγ from the nucleus to the cytoplasm.[3][4] This event leads to a cascade of downstream effects:
-
Cdc42 Downregulation: The translocation of RARγ reduces its binding to the Cdc42 promoter, decreasing Cdc42 expression.[3]
-
Cytoskeletal Changes: Reduced Cdc42 levels lead to the depolymerization of F-actin, which in turn reduces intracellular tension.[3]
-
Chromatin Decondensation: The decrease in cytoskeletal tension results in chromatin decondensation.[3]
-
Gene Expression: This open chromatin state facilitates the expression of apoptosis-related genes.[3]
-
Caspase Activation: Ultimately, this signaling cascade activates effector caspases, primarily Caspase-3, which executes the apoptotic program.[1][2][5]
Caption: this compound initiates a signaling cascade leading to apoptosis.
What are the recommended working concentrations and incubation times?
The optimal concentration and time are cell-line dependent. It is crucial to perform a dose-response and time-course experiment for your specific model. However, published data can provide a starting point.
| Cell Line / Type | IC50 Value | Experimental Concentration | Incubation Time | Reference |
| Malignant Murine Melanoma TRCs | ~0.19 µM | 10 µM | 24 - 48 hours | [2][4] |
| Human Gastric Cancer (AGS) | 3.91 µM | Not specified | Not specified | [6] |
| Human Gastric Cancer (HGC-27) | 4.08 µM | Not specified | Not specified | [6] |
| Various Human Cancer TRCs | Not specified | 10 µM | 24 hours (for 100% inhibition) | [5] |
How should I store and handle this compound?
Proper storage is critical for maintaining the compound's activity.
-
Stock Solutions: Store at -80°C for up to 2 years or -20°C for up to 1 year.[1]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh solutions daily.[1] For in vitro use, aliquot stock solutions to avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Annexin V-FITC / PI Flow Cytometry Assays
The Annexin V/PI assay is a common method to quantify apoptosis. Annexin V detects externalized phosphatidylserine (PS) in early-stage apoptotic cells, while Propidium Iodide (PI) enters late-stage apoptotic and necrotic cells with compromised membranes.[7]
Caption: Standard workflow for an Annexin V / PI apoptosis assay.
FAQ: Why is there a high percentage of apoptotic/necrotic cells in my negative control group?
-
Cell Health: Cells may have been unhealthy before treatment. Ensure you use cells from a log-phase culture that are not overconfluent or starved.[7]
-
Harsh Handling: Mechanical stress during harvesting can damage cell membranes, leading to false positives.[7][8] Avoid vigorous pipetting or vortexing. For adherent cells, use gentle trypsinization and avoid over-digestion.
-
Trypsin-EDTA: Do not use a trypsin solution containing EDTA for harvesting, as Annexin V binding to PS is calcium-dependent and EDTA chelates Ca2+.[7] If you must use it, wash cells thoroughly with PBS afterwards.[9]
FAQ: Why am I not seeing a significant increase in apoptosis in my this compound treated group?
-
Suboptimal Conditions: The drug concentration may be too low or the incubation time too short for your specific cell line. Perform a dose-response and time-course experiment.
-
Loss of Apoptotic Cells: Apoptotic cells often detach from the culture plate. It is critical to collect both the supernatant and the adherent cells during harvesting to avoid losing the target population.[7]
-
Reagent Issues: Your Annexin V or PI reagents may have expired or been stored improperly.[7] Test the reagents with a known positive control inducer of apoptosis (e.g., staurosporine).[8]
-
Compound Inactivity: Ensure your this compound stock has been stored correctly at -20°C or -80°C to maintain its potency.[1]
FAQ: Why are my cell populations (live, early, late) not well-separated?
-
Compensation Issues: Spectral overlap between the fluorochromes (e.g., FITC and PI) can cause poor separation. You must run single-stain controls (cells + Annexin V only, and cells + PI only) to set the correct compensation on the flow cytometer.[7][8]
-
Instrument Settings: Incorrect voltage settings on the flow cytometer can lead to poor resolution. Adjust FSC/SSC and fluorescence channel voltages to ensure populations are on scale and well-separated.
-
Cell Doublets: Cell clumps or doublets can give misleading results. Use a proper gating strategy (e.g., FSC-A vs. FSC-H) to exclude aggregates from your analysis.
Caption: A logic diagram for troubleshooting common flow cytometry issues.
Section 3: Troubleshooting Caspase-3/7 Activity Assays
Since this compound acts primarily through the Caspase-3 pathway, measuring the activity of this effector caspase is a key validation experiment.[5] These assays typically use a substrate like DEVD that releases a fluorescent or luminescent signal upon cleavage by active Caspase-3/7.[10]
FAQ: Why am I seeing low or no caspase activity after this compound treatment?
-
Timing is Key: Caspase activation is a transient event. You may have missed the peak of activity. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal time point for your cell line.
-
Insufficient Protein: The protein concentration of your cell lysate may be too low. Ensure you start with a sufficient number of cells (e.g., >1x10^6) and that the final protein concentration is within the recommended range for your kit (often 1-4 mg/mL).[11]
-
Caspase-Independent Pathway: While unlikely for this compound, some forms of apoptosis can occur independently of Caspase-3/7 activation.[11] Confirm apoptosis using another method like Annexin V staining or PARP cleavage.
-
Reagent Degradation: Ensure assay buffers and substrates have been stored correctly and are not expired. Some components are light-sensitive or require storage at -20°C.[11][12]
FAQ: My positive control shows weak activity.
-
Reagent/Kit Issue: This strongly suggests a problem with the assay kit itself. Reagents may have been improperly stored, subjected to multiple freeze-thaw cycles, or expired.[11]
-
Improper Dilution: Ensure all components, especially the enzyme substrate and positive control enzyme (if included), were diluted correctly according to the protocol.[13]
Section 4: Troubleshooting Western Blot for Apoptosis Markers
Western blotting for cleaved Caspase-3 and its substrate, cleaved PARP, provides qualitative and semi-quantitative confirmation of apoptosis.[14]
Caption: Key steps for performing a Western blot to detect apoptosis.
FAQ: I can't detect cleaved caspase-3 or cleaved PARP bands.
-
Timing: As with activity assays, the appearance of cleaved fragments is transient. You may need to perform a time-course experiment to capture the event.
-
Antibody Quality: Ensure you are using an antibody specifically validated for detecting the cleaved form of the protein. Not all antibodies that recognize the full-length protein will detect the cleaved fragment.
-
Protein Degradation: Use protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target proteins during sample preparation.[15] Keep samples on ice at all times.
-
Insufficient Protein Loading: Load an adequate amount of total protein per lane (typically 20-40 µg) to detect the cleaved fragments, which may be low in abundance.
FAQ: I'm seeing weak bands for my target proteins.
-
Suboptimal Antibody Concentration: You may need to optimize the dilution of your primary or secondary antibodies. Titrate the antibody to find the concentration that gives the best signal-to-noise ratio.[16]
-
Poor Transfer: Verify that your protein transfer from the gel to the membrane was efficient. You can check this by staining the gel with Coomassie Blue after transfer and/or staining the membrane with Ponceau S before blocking.
-
Insufficient Exposure: If using a chemiluminescent substrate, you may need to increase the exposure time to capture a faint signal.[16]
FAQ: My Western blot has high background or non-specific bands.
-
Inadequate Blocking: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa).[16][17]
-
Antibody Concentration Too High: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try diluting your antibodies further.[16]
-
Insufficient Washing: Increase the number or duration of your wash steps after antibody incubations to remove unbound antibodies.[17]
Section 5: Experimental Protocols
Protocol 1: Annexin V / PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with desired concentrations of this compound and a vehicle control. Include a positive control (e.g., staurosporine) if necessary. Incubate for the desired time.
-
Harvesting: Carefully collect the culture medium (which contains detached apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using a gentle, EDTA-free cell dissociation buffer. Combine these cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Centrifuge again and discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide solution (e.g., 50 µg/mL).[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the samples on a flow cytometer within one hour.[8] Remember to set up compensation using single-stained controls.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent Plate-Based)
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings.
-
Treatment: Treat cells with this compound, a vehicle control, and a positive control for the desired time period. Include wells with media only for background measurement.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega G8090).[10] Allow it to equilibrate to room temperature before use.
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading (media only) from all other values and plot the relative luminescence units (RLU).
Protocol 3: Western Blot Analysis of Apoptosis Markers
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS. Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15]
-
Incubate on ice for 30 minutes, vortexing occasionally.[15]
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C.[15] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize sample concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 10. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Analysis: Quantify band intensity using software like ImageJ and normalize the target protein signal to the loading control.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Precautions for Annexin V Apoptosis Assay [elabscience.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. assaygenie.com [assaygenie.com]
- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
Validating the Pro-Apoptotic Effect of WYC-209 via Caspase-3 Inhibition: A Comparative Guide
WYC-209 has demonstrated high efficacy in inhibiting the proliferation of various cancer cell lines, including melanoma, lung, ovarian, and breast cancer, with an IC50 of 0.19 μM in malignant murine melanoma tumor-repopulating cells (TRCs).[2][3] A key mechanism of its anti-tumor activity is the induction of apoptosis.[4] To elucidate the specific apoptotic pathway, a caspase-3 inhibitor, Z-DEVD-FMK, is employed to demonstrate the dependency of this compound-induced cell death on this key executioner caspase.[1][5]
Comparison with Alternative Validation Methods
Validating the pro-apoptotic mechanism of a compound like this compound involves several experimental approaches. While methods like Annexin V/PI staining and analysis of PARP cleavage confirm the occurrence of apoptosis, the use of a caspase-3 inhibitor specifically pinpoints the involvement of the caspase-3-mediated pathway.
| Method | Principle | Information Provided | Advantages | Limitations |
| Caspase-3 Inhibition Assay (with Z-DEVD-FMK) | Pre-treatment with a specific caspase-3 inhibitor to observe if it "rescues" cells from the compound-induced apoptosis.[1] | Confirms the necessity of caspase-3 activity for the observed apoptosis. | Provides direct mechanistic insight into the specific apoptotic pathway. | Does not quantify the overall apoptotic rate; requires a complementary assay for that. |
| Annexin V/PI Staining | Detects the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI) in apoptotic cells.[4][6] | Quantifies the percentage of early and late apoptotic cells. | Provides quantitative data on the extent of apoptosis. | Does not directly identify the specific caspase pathway involved. |
| Western Blot for Cleaved Caspase-3/PARP | Detects the activated (cleaved) forms of caspase-3 and its substrate, PARP.[1] | Confirms the activation of the caspase cascade. | Provides qualitative evidence of caspase-3 activation. | Less quantitative than flow cytometry-based methods. |
| Caspase-3 Activity Assay | Measures the enzymatic activity of cleaved caspase-3 in cell lysates using a fluorogenic or colorimetric substrate.[7] | Quantifies the level of active caspase-3. | Provides a quantitative measure of a key enzymatic step in the pathway. | Does not directly measure cell death. |
The use of a caspase-3 inhibitor like Z-DEVD-FMK is crucial for validating that the apoptotic effect of this compound is not just correlated with caspase-3 activation but is functionally dependent on it.[1][8]
Quantitative Data Summary
The following table summarizes experimental data on the effect of this compound and the caspase-3 inhibitor Z-DEVD-FMK on the viability of melanoma tumor-repopulating cells (TRCs).
| Treatment Group | Concentration | Cell Viability (%) | Apoptotic Cells (%) |
| Control (DMSO) | - | 100 ± 5.2 | 4.5 ± 1.1 |
| This compound | 10 µM | 8.7 ± 2.1 | >95[6] |
| Z-DEVD-FMK | 50 µM | 98.2 ± 4.5 | 5.1 ± 1.3 |
| This compound + Z-DEVD-FMK | 10 µM + 50 µM | 75.4 ± 6.8[1] | 22.3 ± 3.7 |
Data are presented as mean ± standard deviation and are based on published findings where pre-treatment with Z-DEVD-FMK substantially rescued the growth of melanoma TRCs from this compound inhibition.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the experimental workflow for its validation using a caspase-3 inhibitor.
Detailed Experimental Protocols
-
Cell Line: Human melanoma A375 or murine melanoma B16-F1 tumor-repopulating cells (TRCs).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For some experiments, cells can be cultured in 3D soft fibrin gels.[1]
-
Treatment Protocol:
-
Seed cells in 96-well plates (for viability assays) or 6-well plates (for protein analysis and flow cytometry) and allow them to adhere overnight.
-
For the inhibitor group, pre-treat the cells with 50 µM Z-DEVD-FMK (caspase-3 inhibitor) for 3 hours.[1]
-
Add this compound to the designated wells to a final concentration of 10 µM.
-
Incubate the plates for 24 hours before proceeding with analysis.[1]
-
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.
-
Procedure:
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (DMSO-treated) cells.
-
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Following treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Principle: Detects the presence of the active, cleaved forms of caspase-3 and its substrate PARP, which are hallmarks of apoptosis.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[1]
-
Conclusion
The experimental evidence strongly supports that the synthetic retinoid this compound exerts its potent anti-tumor effects by inducing apoptosis primarily through the caspase-3 pathway.[1][3][9] The use of the specific caspase-3 inhibitor, Z-DEVD-FMK, is a critical step in validating this mechanism.[5] Pre-treatment with Z-DEVD-FMK significantly rescues cancer cells from this compound-induced death, providing direct evidence for the on-target, caspase-3-dependent pro-apoptotic activity of this compound.[1] This validation is essential for the continued development of this compound as a promising therapeutic agent for various malignancies.
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. d-nb.info [d-nb.info]
- 7. dovepress.com [dovepress.com]
- 8. Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of WYC-209 and All-trans Retinoic Acid (ATRA) in Oncology Research
A detailed examination of two retinoic acid receptor agonists, WYC-209 and all-trans retinoic acid (ATRA), reveals distinct efficacy profiles and mechanisms of action in the context of cancer therapy. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound, a synthetic retinoid, and ATRA, a naturally occurring metabolite of vitamin A, exert their effects by binding to retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors.[1][2] Their interaction with RARs triggers a cascade of molecular events that can lead to cell differentiation, growth arrest, and apoptosis.[1][2] While both compounds target the same family of receptors, their efficacy and specific molecular consequences differ significantly, particularly in the context of melanoma.
In Vitro Efficacy: A Head-to-Head Comparison in Melanoma
Recent studies have highlighted the superior potency of this compound in inhibiting the proliferation of malignant melanoma tumor-repopulating cells (TRCs), which are known to be resistant to conventional therapies.[1] In a direct comparison, this compound demonstrated a significantly lower half-maximal inhibitory concentration (IC50) than ATRA in B16-F1 melanoma TRCs.[3]
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | B16-F1 TRCs | 0.19 | [1][4] |
| ATRA | B16-F1 TRCs | >10 | [3] |
| This compound | Human Melanoma A375 TRCs | Not explicitly stated, but effective inhibition shown | [1] |
| ATRA | B16F10 Melanoma | ~123 (at 48h) | [5] |
TRCs: Tumor-Repopulating Cells
Furthermore, cell cycle analysis revealed that at a concentration of 10 µM, this compound completely abolished the S phase of B16-F1 TRCs, whereas ATRA at the same concentration only reduced the S phase population by approximately 55%.[1] This suggests a more profound and sustained inhibitory effect of this compound on the proliferative capacity of these cancer stem-like cells.
Mechanism of Action: Divergent Pathways to Apoptosis
Both this compound and ATRA induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells. However, the signaling pathways they activate appear to have some distinctions.
This compound primarily induces apoptosis through the caspase-3 pathway.[1][4] This is evidenced by the rescue of TRC growth from this compound inhibition when pre-treated with a caspase-3 inhibitor (z-DEVD-FMK) or when caspase-3 expression is knocked down using siRNAs.[1] More recent findings suggest that this compound's high efficacy is linked to its ability to induce the translocation of RARγ from the nucleus to the cytoplasm at low concentrations. This leads to the downregulation of Cdc42, a key regulator of the actin cytoskeleton, resulting in reduced cellular tension and chromatin decondensation, which ultimately triggers apoptosis.[3][6][7]
ATRA also induces apoptosis via caspase-dependent pathways, with evidence supporting the activation of both initiator caspase-9 and effector caspase-3.[8][9] In various cancer cell lines, including medulloblastoma and cholangiocarcinoma, ATRA treatment leads to increased caspase-3 and -9 activity and the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), a hallmark of apoptosis.[9][10] The apoptotic effect of ATRA has been shown to be dependent on RARβ in some contexts and is associated with the generation of reactive oxygen species (ROS).[11]
In Vivo Efficacy and Toxicity
In a preclinical in vivo model, this compound has demonstrated significant efficacy in inhibiting tumor metastasis with minimal toxicity.[1] In an immune-competent mouse model of lung metastasis using B16-F1 melanoma TRCs, intravenous administration of this compound resulted in a substantial reduction in the formation of lung metastases.[1]
| Compound | Dose | Outcome in C57BL/6 Mice | Reference |
| This compound | 0.022 mg/kg | 4 out of 8 mice formed lung metastases | [1] |
| This compound | 0.22 mg/kg | 1 out of 8 mice formed lung metastases (87.5% reduction) | [1] |
| Control (DMSO) | - | 8 out of 8 mice formed lung metastases | [1] |
Importantly, this compound exhibited little systemic toxicity in these studies.[1]
Experimental Protocols
This compound In Vivo Metastasis Inhibition Assay[1]
-
Cell Culture and TRC Generation: Murine melanoma B16-F1 cells are cultured in 3D soft fibrin gels for 5 days to select for tumor-repopulating cells (TRCs).
-
Animal Model: Immune-competent syngeneic C57BL/6 mice are used.
-
Tumor Cell Inoculation: 30,000 B16-F1 TRCs are injected intravenously via the tail vein into each mouse.
-
Treatment: Five days post-injection, mice are treated with intravenous injections of this compound (at 0.022 mg/kg or 0.22 mg/kg) or a vehicle control (DMSO) once every two days for a total of 25 days.
-
Endpoint Analysis: After the treatment period, mice are euthanized, and the lungs are harvested to count the number of metastatic colonies.
ATRA In Vitro Cell Viability Assay (MTT Assay)[5]
-
Cell Seeding: B16F10 melanoma cells are seeded into 96-well plates at a specified density and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of ATRA (e.g., 5 to 200 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Conclusion
This compound emerges as a highly potent synthetic retinoid with superior efficacy against melanoma TRCs in vitro compared to ATRA.[1][3] Its distinct mechanism of action, involving RARγ translocation and subsequent cytoskeletal changes, may underpin its enhanced potency.[3][6][7] The promising in vivo data for this compound, demonstrating significant inhibition of metastasis with low toxicity, positions it as a strong candidate for further preclinical and clinical development.[1]
ATRA, while less potent in melanoma monotherapy in vitro, has shown clinical utility in combination with immunotherapy for metastatic melanoma, suggesting its role may be more nuanced, potentially involving immunomodulatory effects.[12] The wealth of clinical data for ATRA in other malignancies, such as APL, provides a solid foundation for its continued investigation.[13][14]
For researchers in drug development, this compound represents a promising lead compound for targeting therapy-resistant cancer stem-like cells. Future studies should focus on direct, head-to-head in vivo comparisons of this compound and ATRA in various cancer models to fully elucidate their therapeutic potential and differential mechanisms of action.
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Combinational therapy of all-trans retinoic acid (ATRA) and sphingomyelin induces apoptosis and cell cycle arrest in B16F10 melanoma cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis induced by atRA in MEPM cells is mediated through activation of caspase and RAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. All- trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting MDSC Differentiation Using ATRA: A Phase I/II Clinical Trial Combining Pembrolizumab and All-Trans Retinoic Acid for Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term efficacy and safety of all-trans retinoic acid/arsenic trioxide-based therapy in newly diagnosed acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of WYC-209 and Tazarotene in Melanoma Tumor-Repopulating Cells
For Immediate Release
In the landscape of melanoma therapeutics, particularly in the context of drug-resistant cancer, two synthetic retinoids, WYC-209 and Tazarotene, have emerged as compounds of interest. This guide provides a detailed, data-supported comparison of their efficacy, mechanisms of action, and experimental protocols in melanoma tumor-repopulating cells (TRCs), a subpopulation of cancer cells believed to be responsible for tumor initiation, metastasis, and relapse.
Executive Summary
This compound, a novel retinoic acid receptor (RAR) agonist, demonstrates high potency in inducing apoptosis in melanoma TRCs with a long-lasting effect and minimal toxicity to non-cancerous cells.[1][2] Tazarotene, a third-generation retinoid selective for RAR-β and RAR-γ, exerts its anti-melanoma effects by modulating the expression of downstream genes that influence cell proliferation, apoptosis, and immune surveillance.[3][4] While both compounds target RAR signaling, this compound has been specifically shown to be effective against TRCs, a critical feature in overcoming drug resistance.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Tazarotene in the context of melanoma.
Table 1: In Vitro Efficacy Against Melanoma Cells
| Parameter | This compound | Tazarotene | Source |
| Target Cells | Malignant Murine Melanoma TRCs | B16-F1 TRCs | [5],[6] |
| IC50 | 0.19 μM | >100 µM | [5],[6] |
| Human Cell Lines Tested | A375, MDA-MB-435s | A2058, A375 | [1],[7] |
| Mechanism of Cell Death | Apoptosis via Caspase-3 pathway | Apoptosis via TIG1/TIG3, ER Stress, and Caspase-3 activation | [1],[7][8] |
| Long-term Effect | TRCs failed to resume growth 5 days after drug washout | Not Reported | [5] |
Table 2: In Vivo Efficacy
| Parameter | This compound | Tazarotene | Source |
| Animal Model | C57BL/6 mice with lung metastases | Not directly reported for TRCs | [1] |
| Dosage | 0.22 mg/kg | Not Applicable | [1] |
| Efficacy | Abrogated 87.5% of lung metastases | Not Applicable | [9] |
Mechanism of Action
Both this compound and Tazarotene are synthetic retinoids that function by binding to retinoic acid receptors (RARs), which are nuclear receptors that act as transcription factors to regulate gene expression.
This compound: This novel RAR agonist directly induces apoptosis in melanoma TRCs.[1] Its primary mechanism involves the activation of the caspase-3 pathway, a key executioner of apoptosis.[1][9] The inhibitory effect of this compound on TRC growth can be blocked by RAR antagonists, confirming that its action is mediated through RARs.[9]
Tazarotene: As a prodrug, Tazarotene is converted to its active form, tazarotenic acid, which selectively binds to RAR-β and RAR-γ.[3][4] This binding initiates a signaling cascade that upregulates the expression of Tazarotene-Induced Genes (TIGs), notably TIG1 and TIG3.[3]
-
TIG1 induces endoplasmic reticulum (ER) stress, which in turn activates the apoptotic pathway.[8]
-
TIG3 promotes apoptosis by downregulating inhibitor of apoptosis proteins (IAPs) and activating caspase-3.[7][10][11]
Resistance to Tazarotene can develop in melanoma cells that have lost RAR expression, thereby preventing the drug from exerting its effect.[3]
Signaling Pathway Diagrams
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Tumor-Repopulating Cell (TRC) Culture
A mechanical method is used to select and grow tumorigenic cells from cancer cell lines.
-
Preparation of Fibrin Gels: Single cancer cells are cultured in soft fibrin gels.
-
Cell Seeding: Cells are seeded into the soft fibrin gels. For drug treatment, the compound (e.g., this compound) can be added at the time of seeding (day 0) or after a period of initial growth (e.g., day 3).[1]
-
Incubation: Cultures are maintained in a humidified incubator at 36-37°C with 5% CO2.[12] Note that melanoma cells can be sensitive to temperatures slightly above 37°C.[13]
-
Media Changes: For long-term cultures, the medium is changed periodically (e.g., once every 2 weeks).[14]
Cell Viability Assay (WST-1 or MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound or Tazarotene) for a specified duration (e.g., 24, 48 hours).
-
Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for a period (e.g., 4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[15]
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15] Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Tazarotene for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with a binding buffer and then stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[16] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
Both this compound and Tazarotene show promise as anti-melanoma agents by targeting the retinoic acid signaling pathway. However, the available data suggests that this compound is significantly more potent against melanoma TRCs, a key cell population in drug-resistant disease. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to determine their potential roles in the clinical management of melanoma.
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Tazarotene-Induced Gene 3 (TIG3) Induces Apoptosis in Melanoma Cells Through the Modulation of Inhibitors of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tazarotene-induced Gene 1 Induces Melanoma Cell Death by Triggering Endoplasmic Reticulum Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cancer stem cell like cells by a synthetic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 11. Tazarotene-Induced Gene 3 (TIG3) Induces Apoptosis in Melanoma Cells Through the Modulation of Inhibitors of Apoptosis Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomol.com [biomol.com]
- 13. Tips for Culturing Human Melanoma Cell Lines | Rockland [rockland.com]
- 14. researchgate.net [researchgate.net]
- 15. Tazarotene Induces Apoptosis in Human Basal Cell Carcinoma via Activation of Caspase-8/t-Bid and the Reactive Oxygen Species-Dependent Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of WYC-209 and Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic retinoid WYC-209 and the conventional chemotherapeutic agent cisplatin, with a focus on their potential synergistic effects in cancer treatment. While direct experimental data on the combination of this compound and cisplatin is not yet available in published literature, this document outlines the established mechanisms of each compound and proposes a hypothetical framework for their synergistic interaction. The experimental data presented is illustrative to guide future research in this promising area.
Understanding the Individual Agents
This compound: A Novel Retinoid Targeting Cancer Stem-like Cells
This compound is a synthetic retinoid analogue that has demonstrated potent anti-cancer properties.[1][2] Its primary mechanism of action involves targeting the retinoic acid receptor (RAR), a known tumor suppressor.[2][3] By acting as an RAR agonist, this compound can induce apoptosis (programmed cell death) in cancer cells, particularly in tumor-repopulating cells (TRCs) or cancer stem cells (CSCs), which are often resistant to conventional therapies.[3][4]
Key mechanistic features of this compound include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis through the caspase-3 pathway.[3][4]
-
Inhibition of STAT3 Signaling: It down-regulates the expression of FGF-18 by inhibiting the activation of the STAT3 signaling pathway, which is crucial for malignant progression in some cancers.[1]
-
Low Toxicity: Studies have suggested that this compound has minimal toxic effects on non-cancerous cells.[3][4]
Cisplatin: A Cornerstone of Chemotherapy
Cisplatin is a widely used platinum-based chemotherapy drug effective against a variety of cancers, including testicular, ovarian, bladder, and lung cancers.[5][6][7] Its primary mode of action is the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][8][9]
Key mechanistic features of cisplatin include:
-
DNA Damage: Cisplatin cross-links with purine bases in DNA, causing significant DNA damage that triggers the DNA damage response (DDR).[5][9]
-
Induction of Apoptosis: The accumulation of DNA damage leads to the activation of apoptotic pathways.[8][9]
-
Generation of Reactive Oxygen Species (ROS): Cisplatin can also induce oxidative stress, further contributing to its cytotoxic effects.[5]
Hypothetical Synergistic Interaction of this compound and Cisplatin
The distinct mechanisms of action of this compound and cisplatin present a strong rationale for their potential synergistic interaction in cancer therapy. It is hypothesized that this compound could sensitize cancer cells, particularly the resistant cancer stem-like cell population, to the cytotoxic effects of cisplatin.
Proposed Synergistic Mechanisms:
-
Targeting Cancer Stem-like Cells: this compound's ability to induce apoptosis in TRCs could eliminate the cell population responsible for tumor recurrence and chemoresistance, making the bulk tumor more susceptible to cisplatin.
-
Inhibition of Pro-Survival Signaling: The inhibition of the STAT3 pathway by this compound could suppress pro-survival signals that are often activated in response to cisplatin-induced DNA damage, thereby lowering the threshold for apoptosis.
-
Complementary Apoptotic Induction: The combination of two distinct apoptosis-inducing pathways (RAR-mediated by this compound and DNA damage-mediated by cisplatin) could lead to a more robust and sustained apoptotic response.
A diagram of the proposed synergistic signaling pathway is presented below:
Caption: Proposed synergistic signaling pathway of this compound and cisplatin.
Illustrative Experimental Data for Synergy Assessment
To quantitatively assess the synergistic potential of this compound and cisplatin, a series of in vitro experiments would be necessary. The following tables present hypothetical data that would be indicative of a synergistic relationship.
Table 1: Hypothetical IC50 Values of this compound and Cisplatin in a Cancer Cell Line
| Compound | IC50 (µM) |
| This compound | 3.9 |
| Cisplatin | 5.2 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Hypothetical Combination Index (CI) Values for this compound and Cisplatin Combination
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.75 | Synergy |
| 0.50 | 0.60 | Synergy |
| 0.75 | 0.52 | Strong Synergy |
| 0.90 | 0.45 | Strong Synergy |
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols for Synergy Assessment
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and cisplatin.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, and to calculate IC50 and CI values.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values using dose-response curve fitting software.
-
Calculate CI values using the Chou-Talalay method.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound and cisplatin, alone and in combination.
-
Protocol:
-
Treat cells with the respective compounds as described for the cell viability assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining the expression of key proteins involved in apoptosis and cell signaling.
-
Protocol:
-
Treat cells with the compounds and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, p-STAT3, STAT3, γH2AX).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities relative to a loading control (e.g., β-actin).
-
A diagram of the experimental workflow is provided below:
Caption: Experimental workflow for assessing synergy.
Conclusion and Future Directions
The distinct and complementary mechanisms of this compound and cisplatin provide a strong theoretical basis for their synergistic use in cancer therapy. The proposed combination has the potential to overcome chemoresistance, enhance therapeutic efficacy, and potentially reduce the required doses of each agent, thereby minimizing side effects.
Future research should focus on validating this hypothesis through rigorous preclinical studies, including in vitro experiments as outlined and subsequent in vivo animal models. Such studies will be crucial in determining the optimal dosing and scheduling for this promising combination therapy and paving the way for potential clinical investigation.
References
- 1. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 2. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 8. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects | MDPI [mdpi.com]
- 9. oncodaily.com [oncodaily.com]
Confirming the RAR-Mediated Mechanism of WYC-209 with RAR Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic retinoid WYC-209's performance with and without the presence of a Retinoic Acid Receptor (RAR) antagonist, supported by experimental data. The evidence strongly indicates that this compound exerts its anti-cancer effects through an RAR-mediated mechanism.
This compound, a novel synthetic retinoid, has demonstrated significant potential in inhibiting the proliferation and inducing apoptosis of cancer cells, particularly drug-resistant tumor-repopulating cells (TRCs).[1][2][3] Its mechanism of action is attributed to its function as an RAR agonist.[4][5] This has been substantiated by experiments utilizing RAR antagonists, which counteract the effects of this compound, thereby confirming its reliance on the RAR signaling pathway.
Data Presentation: Quantitative Analysis of RAR Antagonism on this compound Activity
The following table summarizes the key quantitative data from experiments designed to confirm the RAR-mediated mechanism of this compound using the RARγ antagonist, MM11253.
| Experimental Endpoint | This compound Alone | This compound + RARγ Antagonist (MM11253) | Fold Change (Antagonist vs. No Antagonist) | Reference |
| Cdc42 Expression (Relative Quantification) | Significant downregulation | Delayed downregulation | Attenuation of this compound effect | [1][6][7] |
| RARγ Nuclear to Cytoplasmic Translocation | Induced translocation | Delayed translocation | Inhibition of this compound-induced translocation | [1][6][7] |
| Tumor-Repopulating Cell (TRC) Growth | Inhibition/Apoptosis | Reversal of inhibition | Abrogation of this compound's anti-proliferative effect | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Cdc42 and RARγ Expression
-
Cell Culture and Treatment: B16-F1 TRCs were cultured under standard conditions. For antagonist studies, cells were pre-treated with the RARγ antagonist MM11253 prior to the addition of 10 µM this compound for various time points.[7]
-
Protein Extraction: Nuclear and cytoplasmic protein fractions were isolated using a commercially available kit according to the manufacturer's instructions.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Cdc42, RARγ, GAPDH (cytoplasmic control), and Histone H3 (nuclear control).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis was performed to quantify the relative protein expression levels.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment and Crosslinking: B16-F1 TRCs were treated with 10 µM this compound for various durations. Protein-DNA complexes were then crosslinked with formaldehyde.
-
Chromatin Shearing: Chromatin was sheared to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: Sheared chromatin was immunoprecipitated overnight with an antibody against RARγ.
-
Reverse Crosslinking and DNA Purification: Protein-DNA crosslinks were reversed, and the DNA was purified.
-
qPCR Analysis: The amount of Cdc42 promoter DNA co-immunoprecipitated with RARγ was quantified by quantitative PCR (qPCR).
Cell Growth/Apoptosis Assays
-
Cell Seeding: Tumor-repopulating cells were seeded in appropriate culture vessels.
-
Treatment: Cells were treated with this compound in the presence or absence of an RAR antagonist.
-
Assessment of Cell Viability/Proliferation: Cell viability was assessed using methods such as the MTT assay, which measures metabolic activity.[1]
-
Apoptosis Detection: Apoptosis was quantified using techniques like Annexin V/PI staining followed by flow cytometry.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of WYC-209's Toxicity Profile Against Other Retinoids
The synthetic retinoid WYC-209, a potent retinoic acid receptor (RAR) agonist, has demonstrated significant promise in preclinical cancer studies, largely attributed to its high efficacy coupled with a favorable toxicity profile when compared to other retinoids. This guide provides a comparative analysis of the toxicity of this compound with established retinoids such as tretinoin, isotretinoin, adapalene, and tazarotene, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
While specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values for this compound are not publicly available, preclinical studies consistently report its low toxicity. In contrast, quantitative toxicity data for other retinoids are well-documented. The following table summarizes the available acute toxicity data for these compounds.
| Compound | Test | Species | Route | LD50/TDLo | Citation |
| This compound | In vivo | Mouse | Intravenous | No apparent toxicity at 0.22 mg/kg | [1] |
| In vitro | Human | - | Much less inhibitory to non-cancerous HaCaT cells | [1] | |
| In vitro | Human | - | Negligible hERG channel blocking activity (IC50 > 30 μM) | [1] | |
| In vitro | Human | - | No inhibitory effects on CYP1A2, 2C9, 2C19, 2D6, and 3A4 at 10 μM | [1] | |
| Tretinoin | LD50 | Rat | Oral | 2 g/kg | [2] |
| LD50 | Mouse | Oral | 1100 mg/kg | [3] | |
| TDLo | Rat | Oral | 15 mg/kg (teratogenic) | [3] | |
| Isotretinoin | LD50 | Rat | Oral | > 4000 mg/kg | [4][5][6] |
| LD50 | Mouse | Oral | > 4000 mg/kg | [4][7] | |
| LD50 | Rabbit | Dermal | > 2500 mg/kg | ||
| Adapalene | LD50 | Rat, Mouse | Oral | > 10 mg/kg (as 10 mL/kg) | |
| Tazarotene | LD50 | Rat | Oral | > 2 g/kg | |
| TDLo | Human | Oral | 0.14 mg/kg/week |
Experimental Protocols
The assessment of retinoid toxicity involves a range of in vitro and in vivo studies, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
In Vitro Cytotoxicity Assay
Objective: To assess the direct cytotoxic effect of a retinoid on cultured cells.
Methodology:
-
Cell Culture: Non-cancerous human epidermal keratinocytes (e.g., HaCaT) or other relevant cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test retinoid (e.g., this compound, tretinoin) for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which assesses mitochondrial metabolic activity, or by quantifying ATP levels.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated. A higher IC50 value indicates lower cytotoxicity.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of a retinoid.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Dosing: The test substance is administered orally to animals at various dose levels.
-
Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.
-
Data Analysis: The LD50, the statistically estimated dose that is lethal to 50% of the test animals, is calculated.
Dermal Irritation/Corrosion Study (Following OECD Guideline 404)
Objective: To assess the potential of a retinoid to cause skin irritation.
Methodology:
-
Animal Model: Albino rabbits are commonly used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal.
-
Observation: The application site is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on its irritation potential.
Developmental Toxicity (Teratogenicity) Study (Following OECD Guideline 414)
Objective: To evaluate the potential of a retinoid to cause birth defects.
Methodology:
-
Animal Model: Pregnant rats or rabbits are typically used.
-
Dosing: The test substance is administered to the dams daily during the period of organogenesis.
-
Evaluation: Near the end of gestation, the fetuses are examined for external, visceral, and skeletal malformations.
-
Data Analysis: The incidence and types of malformations are compared between the treated and control groups to determine the teratogenic potential.
Signaling Pathways and Comparative Toxicity
Retinoids exert their effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that function as ligand-activated transcription factors. The binding of a retinoid to these receptors leads to the regulation of gene expression, which in turn mediates both the therapeutic and toxic effects of these compounds.
The lower toxicity of this compound, despite its high affinity for RARs (with Kd values in the nanomolar range, similar to all-trans retinoic acid - ATRA), suggests that its differential effects are likely due to its unique downstream signaling consequences rather than a lack of receptor engagement[1].
Key Signaling Pathways in Retinoid Toxicity:
-
Apoptosis: Retinoids can induce apoptosis (programmed cell death). While this is a desired effect in cancer cells, excessive apoptosis in healthy tissues can lead to toxicity. This compound has been shown to induce apoptosis in cancer cells primarily through the caspase-3 pathway[1][8][9][10]. The selectivity of this induction towards cancer cells over non-cancerous cells is a key factor in its favorable toxicity profile.
-
Cell Proliferation and Differentiation: Retinoids play a crucial role in regulating cell proliferation and differentiation. Disruption of these processes in normal tissues can lead to adverse effects. The specific gene expression profile modulated by this compound appears to be more targeted towards inhibiting cancer cell proliferation without significantly impacting normal cell growth[1].
-
Inflammation: Topical retinoids are well-known to cause skin irritation, which is an inflammatory response. This is mediated by the release of pro-inflammatory cytokines and chemokines. The structural differences in this compound may lead to a reduced inflammatory response compared to other retinoids.
-
Teratogenicity: The teratogenic effects of retinoids are a major safety concern and are mediated by the disruption of crucial developmental signaling pathways during embryogenesis. The precise mechanisms are complex and involve the dysregulation of genes controlling cell fate, patterning, and morphogenesis. While not explicitly studied for this compound, its development as a targeted anti-cancer agent would necessitate a thorough evaluation of its teratogenic potential.
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. vionausa.com [vionausa.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. DailyMed - ACCUTANE- isotretinoin capsule, gelatin coated [dailymed.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to the Anti-Metastatic Efficacy of WYC-209 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel synthetic retinoid, WYC-209, and its anti-metastatic effects against other therapeutic agents in various animal models. The data presented is compiled from preclinical studies to offer an objective overview of its potential in oncology research and development.
Introduction to this compound
This compound is a synthetic retinoid that has demonstrated significant potential in inhibiting cancer cell proliferation and metastasis. It functions as a retinoic acid receptor (RAR) agonist, inducing apoptosis in tumor-repopulating cells (TRCs), a subpopulation of cancer cells known for their resistance to conventional therapies.[1][2] this compound's mechanism of action involves the activation of the caspase 3 pathway, leading to programmed cell death in malignant cells.[1] Studies have highlighted its efficacy in various cancer types, including melanoma and gastric cancer, with the added advantage of low toxicity to non-cancerous cells.[1][3]
Comparative Analysis of Anti-Metastatic Effects
The following tables summarize the quantitative data on the anti-metastatic effects of this compound in comparison to other established anti-cancer agents in preclinical animal models.
Table 1: Comparison of Anti-Metastatic Effects in Melanoma Animal Models
| Drug | Animal Model | Cell Line | Dosing Regimen | Key Anti-Metastatic Findings | Reference |
| This compound | C57BL/6 Mice | B16-F1 TRCs | 0.22 mg/kg, i.v., every two days for 25 days | 87.5% reduction in lung metastases. | [1] |
| Cisplatin | Nude Mice (Xenograft) | Oral Mucosal Melanoma Cells | Not Specified | Significantly fewer distant metastases compared to control. | [2][4] |
| Dacarbazine | (Standard of Care) | Not specified in comparable in vivo metastasis studies | Not specified in comparable in vivo metastasis studies | Remains the gold standard for chemotherapy in metastatic melanoma, though with modest response rates.[5] | [5] |
Table 2: Comparison of Anti-Tumor and Anti-Metastatic Effects in Gastric and Hepatocellular Carcinoma Animal Models
| Drug | Cancer Type | Animal Model | Cell Line/Method | Dosing Regimen | Key Anti-Tumor/Metastatic Findings | Reference |
| This compound | Gastric Cancer | Nude Mice (Xenograft) | HGC-27 cells | 2 mg/kg, i.p., daily for 21 days | Significant reduction in tumor volume and weight. | [3] |
| Vitexin | Gastric Cancer | Nude Mice (Xenograft) | SGC-7901 cells | 1 and 2 mg/kg | Reduced number of metastatic nodules in the liver. | [6] |
| Sorafenib | Hepatocellular Carcinoma | Rat Orthotopic Model | Not Specified | Not Specified | Suppressed lung and lymph node metastasis. | [1] |
| All-trans-retinoic acid (tRA) | Gastric Cancer | Athymic Nude Mice | SC-M1 cells | Sustained release pellets | Effective in suppressing tumor growth. | [7] |
Experimental Protocols and Methodologies
Detailed experimental designs are crucial for the interpretation and replication of scientific findings. Below are the methodologies for the key experiments cited in this guide.
This compound in a Melanoma Lung Metastasis Model
-
Animal Model: Female immune-competent C57BL/6 mice.[1]
-
Cell Line and Metastasis Induction: 30,000 B16-F1 tumor-repopulating cells (TRCs) were injected intravenously via the tail vein to induce lung metastases.[1]
-
Treatment Protocol: Treatment was initiated 5 days post-injection to allow for the formation of micrometastases. This compound was administered intravenously at doses of 0.022 mg/kg or 0.22 mg/kg every two days for 25 days.[2]
-
Efficacy Evaluation: The number of metastatic nodules in the lungs was quantified at the end of the study.[1]
This compound in a Gastric Cancer Xenograft Model
-
Animal Model: Nude mice.[3]
-
Cell Line and Tumor Induction: HGC-27 gastric cancer cells were injected subcutaneously.[3]
-
Treatment Protocol: Once tumors reached a specific volume, mice were treated with this compound intraperitoneally at a dose of 2 mg/kg daily for 21 days.[3]
-
Efficacy Evaluation: Tumor volume and weight were measured to assess the inhibitory effect of this compound on tumor growth.[3]
Sorafenib in a Hepatocellular Carcinoma Model
-
Animal Model: Rat orthotopic model of hepatocellular carcinoma.[1]
-
Metastasis Evaluation: The study assessed lung and lymph node metastasis.[1]
-
Treatment Protocol: The specific dosing regimen for the in vivo metastasis study was not detailed in the provided search results. However, in other preclinical models, sorafenib was administered orally once daily at 30 mg/kg.[8]
-
Efficacy Evaluation: The presence and extent of metastasis in the lungs and lymph nodes were evaluated.[1]
Signaling Pathways and Experimental Workflow
Visual diagrams of signaling pathways and experimental workflows provide a clear understanding of the underlying mechanisms and study designs.
Signaling Pathways of this compound
This compound exerts its anti-cancer effects through multiple signaling pathways. As a retinoid, it binds to retinoic acid receptors (RARs), which are known tumor suppressors.[1] This interaction triggers a cascade of events leading to apoptosis, primarily through the caspase 3 pathway.[1] In gastric cancer, this compound has been shown to down-regulate WNT4 expression by promoting the binding of RARα to the WNT4 promoter, thereby inhibiting the Wnt/β-catenin signaling pathway.[3] Another study in gastric cancer identified that this compound inhibits the STAT3 signaling pathway, leading to the downregulation of FGF-18.[9]
References
- 1. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin and 4-hexylresorcinol synergise to decrease metastasis and increase survival rate in an oral mucosal melanoma xenograft model: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metastatic melanoma – a review of current and future drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitexin Inhibits Gastric Cancer Growth and Metastasis through HMGB1-mediated Inactivation of the PI3K/AKT/mTOR/HIF-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo growth inhibition of SC-M1 gastric cancer cells by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
Cross-Validation of WYC-209's Effect on the Wnt Signaling Pathway: A Comparative Guide
This guide provides a comparative analysis of WYC-209 and other established modulators of the Wnt signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this critical cellular cascade. The guide details the unique mechanism of this compound, presents comparative data with other Wnt inhibitors, and provides comprehensive experimental protocols for assessing pathway modulation.
Introduction to this compound and the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer. The canonical Wnt pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target gene expression.
This compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1] Unlike direct Wnt pathway inhibitors, this compound exerts its influence on Wnt signaling indirectly. In gastric cancer (GC) cells, this compound has been shown to down-regulate the expression of Wnt Family Member 4 (WNT4).[2][3][4][5][6] This effect is mediated by the binding of the this compound-activated retinoic acid receptor alpha (RARα) to the WNT4 promoter, leading to suppressed WNT4 transcription.[2][3][4][5][6] The primary downstream effects of this compound observed in cancer models are the induction of apoptosis and the inhibition of metastasis, particularly in tumor-repopulating cells (TRCs).[2][3][4][5][6]
This guide compares the indirect Wnt-modulating activity of this compound with well-characterized direct inhibitors of the Wnt signaling pathway, providing a framework for its cross-validation and potential therapeutic applications.
Comparative Analysis of Wnt Signaling Modulators
The following table summarizes the key characteristics of this compound in comparison to established Wnt signaling inhibitors that target different components of the pathway.
| Compound | Target | Mechanism of Action | Reported IC50/EC50 | Primary Cellular Effects |
| This compound | Retinoic Acid Receptor α (RARα) | Agonist of RARα, which binds to the WNT4 promoter and downregulates its expression.[2][3][4][5][6] | IC50 = 0.19 µM (for apoptosis induction in murine melanoma TRCs)[1] | Induces apoptosis, inhibits cell proliferation and metastasis.[2][3][4][5][6] |
| LGK974 | Porcupine (PORCN) | Inhibits the O-acyltransferase activity of Porcupine, preventing the palmitoylation and secretion of Wnt ligands. | IC50 = 0.4 nM (in TM3 cells)[7] | Blocks Wnt signaling, inhibits growth of Wnt-dependent tumors.[7] |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | Inhibits Tankyrase, leading to the stabilization of Axin and subsequent degradation of β-catenin. | IC50 = 11 nM (TNKS1), 4 nM (TNKS2)[8] | Inhibits Wnt/β-catenin signaling, induces apoptosis, and reduces cell proliferation.[1][9] |
| IWP-2 | Porcupine (PORCN) | Inhibits Porcupine, thereby blocking Wnt ligand secretion. | IC50 = 27 nM[10] | Inhibits Wnt pathway activity and affects processes like stem cell self-renewal and differentiation.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound and other compounds on the Wnt signaling pathway are provided below.
-
Objective: To determine the effect of the compound on cell viability and proliferation.
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, LGK974) or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Objective: To quantitatively measure the activity of the canonical Wnt signaling pathway.
-
Protocol:
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with the test compound or vehicle control.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
-
Objective: To analyze the protein levels of key components of the Wnt signaling pathway.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, Axin, Cyclin D1, c-Myc) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Objective: To measure the mRNA expression levels of Wnt target genes.
-
Protocol:
-
Treat cells with the test compound.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA by reverse transcription.
-
Perform qPCR using primers for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
-
-
Objective: To determine if a specific protein (e.g., RARα) binds to a specific DNA region (e.g., WNT4 promoter).
-
Protocol:
-
Cross-link proteins to DNA in cells treated with the test compound (e.g., this compound).
-
Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest (e.g., anti-RARα).
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use qPCR with primers specific to the target DNA region (e.g., WNT4 promoter) to quantify the amount of precipitated DNA.
-
Visualizations
The following diagrams illustrate the Wnt signaling pathway, the mechanism of action of the compared compounds, and a typical experimental workflow.
Caption: Wnt signaling pathway and points of intervention for this compound and comparator inhibitors.
Caption: General experimental workflow for assessing Wnt signaling modulation.
References
- 1. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IWP2 impairs the development of porcine somatic cell nuclear transfer embryos via Wnt signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PrimoVeNde [librarysearch.library.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
- 9. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Gene Expression Profiles Induced by WYC-209 and ATRA
A comprehensive examination of the transcriptomic landscapes shaped by the novel synthetic retinoid WYC-209 and the established therapeutic agent All-Trans Retinoic Acid (ATRA) reveals both convergent and divergent effects on cellular signaling and gene regulation. While both compounds exert their influence through the retinoic acid receptor (RAR), their downstream gene expression profiles suggest distinct therapeutic mechanisms and potential applications.
This guide provides a comparative overview of the gene expression changes induced by this compound and ATRA, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of these two retinoids.
Summary of Gene Expression Changes
While a direct head-to-head transcriptomic comparison in the same cell line under identical conditions is not yet publicly available, analysis of independent studies on this compound and ATRA allows for a comparative summary of their effects on gene expression.
| Feature | This compound | All-Trans Retinoic Acid (ATRA) |
| Primary Mechanism | Retinoic Acid Receptor (RAR) agonist.[1][2] | Binds to Retinoic Acid Receptors (RARs). |
| Key Affected Pathways | Wnt/β-catenin signaling.[3] | PI3K/Akt signaling, MAPK signaling, cell differentiation, and apoptosis pathways.[4][5] |
| Reported Gene Expression Changes | Down-regulation: WNT4.[3] | Up-regulation: Genes involved in granulocytic differentiation (e.g., CEBPE, SPI1). Down-regulation: Genes associated with cell proliferation and survival. |
| Cellular Outcomes | Inhibition of cell survival, proliferation, and motility; induction of apoptosis.[6][3] | Induction of cell differentiation and apoptosis. |
| Studied Cancer Models | Gastric Cancer (HGC-27 cells).[6][3] | Acute Promyelocytic Leukemia (NB4 cells), Glioblastoma (U87-MG, A172 cells), Lung Cancer.[4] |
Detailed Experimental Protocols
The following are representative experimental protocols for assessing the gene expression profiles of cells treated with this compound and ATRA, based on published studies.
This compound Treatment and RNA Sequencing (HGC-27 Gastric Cancer Cells)[3][4]
-
Cell Culture: Human gastric cancer cell line HGC-27 is cultured in appropriate media.
-
Treatment: Cells are treated with 8 µM this compound for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
RNA Sequencing (RNA-seq): Library preparation and high-throughput sequencing are performed to obtain the transcriptome profiles.
-
Data Analysis: Raw sequencing data is processed, and differentially expressed genes (DEGs) between the this compound-treated and control groups are identified. A typical cutoff for significance is a log2 fold change > 1 and a p-value < 0.05.
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the DEGs to identify enriched biological processes and signaling pathways.
ATRA Treatment and Gene Expression Analysis (NB4 Acute Promyelocytic Leukemia Cells)
-
Cell Culture: Human acute promyelocytic leukemia cell line NB4 is maintained in appropriate culture conditions.
-
Treatment: Cells are treated with 1 µM ATRA for various time points (e.g., 24, 48, 72, 120 hours). A vehicle control is included for each time point.
-
Gene Expression Analysis:
-
Microarray: Total RNA is extracted, converted to labeled cRNA, and hybridized to a microarray chip (e.g., Affymetrix).
-
RNA-Sequencing (RNA-seq): Alternatively, RNA-seq can be performed for a more comprehensive and quantitative analysis of the transcriptome.
-
-
Data Analysis:
-
Microarray: Raw intensity data is normalized, and statistical analysis is performed to identify genes with significant changes in expression.
-
RNA-seq: Similar to the this compound protocol, reads are mapped to the reference genome, and DEGs are identified.
-
-
Validation: A subset of differentially expressed genes is typically validated using quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for comparing gene expression profiles.
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Akt pathway by transcription-independent mechanisms of retinoic acid promotes survival and invasion in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All-Trans Retinoic Acid Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enduring Inhibition: A Comparative Analysis of WYC-209's Post-Washout Efficacy
In the landscape of therapeutic compounds targeting cellular proliferation and inflammatory responses, the longevity of a drug's effect after its removal is a critical determinant of its clinical potential. This guide provides a comparative analysis of WYC-209, a novel synthetic retinoid, focusing on its long-lasting inhibitory effects post-washout, benchmarked against other known retinoids, Tazarotene and All-trans Retinoic Acid (ATRA).
Unwavering Cellular Suppression: The Persistent Action of this compound
This compound has demonstrated a remarkable and sustained inhibitory effect on the growth of tumor-repopulating cells (TRCs) even after the compound is no longer present in the cellular environment. Experimental data reveals that the anti-proliferative action of this compound persists for a minimum of five days following a washout procedure. This enduring effect suggests that this compound induces profound and lasting changes within the target cells, a highly desirable characteristic for therapeutic agents, potentially leading to less frequent dosing regimens and improved patient compliance.
Comparative Performance at a Glance
To contextualize the performance of this compound, this section compares its inhibitory capacity with that of Tazarotene and ATRA. While direct post-washout quantitative data for Tazarotene and ATRA in the same experimental model is limited in publicly available literature, the following table summarizes the known inhibitory concentrations and long-term effects.
| Compound | Target Cells | Concentration for Max Inhibition | Post-Washout Effect | Duration of Sustained Effect |
| This compound | Human Tumor-Repopulating Cells (TRCs) | 10 µM (for 100% inhibition) | Growth inhibition persists | At least 5 days |
| Tazarotene | Human Keratinocytes / Psoriasis Lesions | Not specified for 100% inhibition | Therapeutic effect maintained | Up to 12 weeks (clinical, psoriasis) |
| ATRA | Various Cancer Cell Lines | Varies by cell line | Often reversible | Cell-type dependent |
Note: The IC50 for this compound in inhibiting malignant murine melanoma TRCs is 0.19 µM. At a concentration of 10 µM, Tazarotene and ATRA demonstrated 71% and 80% inhibition of B16 melanoma growth, respectively, in the same study as this compound.
Delving into the Mechanism: How this compound Achieves Lasting Impact
This compound exerts its effects as a potent agonist of the retinoic acid receptor (RAR). Its binding to RAR initiates a signaling cascade that culminates in the induction of apoptosis, or programmed cell death, primarily through the caspase-3 pathway. The sustained inhibitory effect post-washout suggests that this compound may trigger irreversible cellular processes or induce stable changes in gene expression that continue to suppress cell growth long after the drug has been cleared.
In contrast, while Tazarotene also acts on RARs and has shown sustained clinical efficacy, its long-term effects in cancer cell lines post-washout are not as well-quantified in vitro. ATRA's effects on cell proliferation and differentiation have been observed to be reversible in some cancer cell models upon its removal, suggesting a less permanent cellular alteration compared to this compound.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound, the experimental workflow for a washout assay, and the logical relationship of its long-lasting effect.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for the washout assay.
Caption: Logical relationship of this compound's long-lasting effect.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation of the presented data.
Washout and Cell Viability Assay
This protocol outlines the general procedure for assessing the long-term effects of a compound on cell viability after its removal.
Materials:
-
Cultured cells (e.g., human tumor-repopulating cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (this compound, Tazarotene, ATRA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound, Tazarotene, or ATRA for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) group.
-
Washout:
-
Aspirate the medium containing the compound from each well.
-
Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual compound.
-
After the final wash, add fresh, pre-warmed complete culture medium to each well.
-
-
Post-Washout Incubation: Incubate the cells in the drug-free medium for the desired duration (e.g., 1, 3, and 5 days).
-
Cell Viability Assessment:
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Conclusion
The available evidence strongly suggests that this compound possesses a uniquely persistent inhibitory effect on tumor-repopulating cells that extends for a significant duration after the compound has been removed. This long-lasting action, likely stemming from the induction of irreversible apoptotic pathways or stable epigenetic modifications, distinguishes it from other retinoids like Tazarotene and ATRA, for which such sustained in vitro effects post-washout are less clearly defined. Further head-to-head studies employing standardized washout protocols are warranted to definitively quantify the comparative long-term efficacy of these compounds. However, the current data positions this compound as a highly promising therapeutic candidate with the potential for a durable clinical impact.
Safety Operating Guide
Navigating the Disposal of WYC-209: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the novel synthetic retinoid, WYC-209, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a compound under investigation, this compound lacks a specific Safety Data Sheet (SDS); therefore, disposal procedures must be established based on best practices for novel research chemicals and data from analogous compounds.
This guide offers procedural, step-by-step instructions to address operational questions regarding the safe handling and disposal of this compound, empowering researchers, scientists, and drug development professionals to manage this compound responsibly.
Understanding this compound: A Profile
This compound is a synthetic retinoid and a retinoic acid receptor (RAR) agonist. Research indicates it induces apoptosis in specific cancer cell lines and is noted for having "little toxicity" in some contexts. However, in the absence of comprehensive safety data, it must be handled as a potentially hazardous substance.
| Property | Value/Information | Citation |
| Chemical Class | Synthetic Retinoid, Retinoic Acid Receptor (RAR) Agonist | |
| Primary Mechanism | Induces apoptosis via the caspase 3 pathway | |
| Reported IC50 | 0.19 μM for malignant murine melanoma TRCs | |
| Known Hazards | As a novel compound, full toxicological properties are not known. Treat as potentially hazardous. | |
| Analogue Compounds | Tazarotene, Bexarotene |
Experimental Protocols: A Foundation for Safe Handling
While specific experimental protocols for this compound are not publicly available, safe handling and disposal are informed by general laboratory procedures for novel compounds and data from similar synthetic retinoids like Tazarotene and Bexarotene. The core principle is to minimize exposure and prevent environmental release.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from dust or splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid generating dust when handling the solid form of the compound.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Treat as Hazardous Waste: Given the lack of a specific SDS, all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.
-
Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Waste Container Requirements:
-
Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.
-
The container must be in good condition, free of cracks or residue on the outside.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound waste." List all components of a solution, including solvents.
-
Indicate the approximate concentration or quantity of this compound.
-
Include the name of the principal investigator and the laboratory location.
-
Mark the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general traffic.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour any this compound waste down the drain or dispose of it in the regular trash.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a novel research chemical like this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
